Prosulfuron-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C15H16F3N5O4S |
|---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
1-[4-methyl-6-(trideuteriomethoxy)-1,3,5-triazin-2-yl]-3-[2-(3,3,3-trifluoropropyl)phenyl]sulfonylurea |
InChI |
InChI=1S/C15H16F3N5O4S/c1-9-19-12(22-14(20-9)27-2)21-13(24)23-28(25,26)11-6-4-3-5-10(11)7-8-15(16,17)18/h3-6H,7-8H2,1-2H3,(H2,19,20,21,22,23,24)/i2D3 |
InChI Key |
LTUNNEGNEKBSEH-BMSJAHLVSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Prosulfuron-d3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies for Prosulfuron-d3. This isotopically labeled analog of the sulfonylurea herbicide Prosulfuron is a critical tool in analytical and research applications, particularly as an internal standard in mass spectrometry-based quantification methods.
Chemical Structure and Properties
This compound is a deuterated form of Prosulfuron, a selective herbicide. The deuterium (B1214612) atoms are located on the methoxy (B1213986) group of the triazine ring, a common labeling position for stable isotope internal standards.
Chemical Structure:
-
IUPAC Name: 1-((4-(methoxy-d3)-6-methyl-1,3,5-triazin-2-yl))-3-((2-(3,3,3-trifluoropropyl)phenyl)sulfonyl)urea
-
Molecular Formula: C₁₅H₁₃D₃F₃N₅O₄S[1]
-
Molecular Weight: 422.40 g/mol [1]
| Property | Value |
| Melting Point | 155 °C (decomposes)[2] |
| Solubility in Water | 87 mg/L at pH 5.0; 4 g/L at pH 6.8; 43 g/L at pH 7.7 (at 25 °C) |
| Solubility in Solvents | Acetone: 160 g/L; Dichloromethane: 180 g/L; Ethyl acetate: 56 g/L; Ethanol: 8.4 g/L; Toluene: 6.1 g/L; n-hexane: 6.4 mg/L; n-octanol: 1.4 g/L |
| Appearance | Colorless to pale beige crystals |
Mechanism of Action: Inhibition of Acetolactate Synthase
Prosulfuron, like other sulfonylurea herbicides, exerts its phytotoxic effects by inhibiting the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.[4] The inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately causing plant death. Because animals lack the ALS enzyme, sulfonylurea herbicides exhibit low toxicity to mammals.
The following diagram illustrates the signaling pathway of Prosulfuron's inhibitory action.
Experimental Protocols
This compound is primarily utilized as an internal standard in analytical methods for the quantification of Prosulfuron in various matrices, such as soil, water, and biological samples. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for matrix effects and variations in instrument response in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
General Experimental Workflow for Prosulfuron Analysis using this compound
The following diagram outlines a typical workflow for the analysis of Prosulfuron in an environmental sample using this compound as an internal standard.
Detailed Methodologies:
While specific protocols can vary depending on the matrix and instrumentation, a general procedure for the extraction and analysis of Prosulfuron from soil and water samples is outlined below, based on established methods for sulfonylurea herbicides.
1. Sample Preparation and Extraction:
-
Water Samples:
-
A known volume of the water sample is taken.
-
The sample is spiked with a known amount of this compound solution.
-
The pH of the sample is adjusted to be acidic (e.g., pH 3-4) to ensure Prosulfuron is in its neutral form.
-
The sample is passed through a solid-phase extraction (SPE) cartridge (e.g., C18).
-
The cartridge is washed to remove interferences.
-
Prosulfuron and this compound are eluted from the cartridge with an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
The eluate is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.
-
-
Soil Samples:
-
A known weight of the soil sample is taken.
-
The sample is spiked with a known amount of this compound solution.
-
An extraction solvent (e.g., acetonitrile/water mixture, often with a buffer) is added to the soil sample.
-
The mixture is shaken or sonicated to extract the analytes.
-
The sample is centrifuged, and the supernatant is collected.
-
The extraction may be repeated for better recovery.
-
The combined extracts may undergo a cleanup step (e.g., d-SPE with PSA and C18) to remove matrix components.
-
The final extract is filtered and ready for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis:
-
Chromatography: Reversed-phase liquid chromatography is typically used, with a C18 column. The mobile phase usually consists of a gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid to improve peak shape and ionization.
-
Mass Spectrometry: A tandem mass spectrometer (MS/MS) operating in electrospray ionization (ESI) positive or negative mode is used for detection. Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity, where specific precursor-to-product ion transitions are monitored for both Prosulfuron and this compound.
3. Quantification:
-
A calibration curve is constructed using standards of Prosulfuron at different concentrations, each containing a constant concentration of the this compound internal standard.
-
The ratio of the peak area of Prosulfuron to the peak area of this compound is plotted against the concentration of Prosulfuron.
-
The concentration of Prosulfuron in the unknown sample is then determined from this calibration curve by measuring the peak area ratio of the analyte to the internal standard.
This technical guide provides a foundational understanding of this compound for research and analytical applications. For specific applications, further method development and validation are essential.
References
Prosulfuron-d3 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Prosulfuron-d3, including its fundamental chemical properties, mechanism of action, toxicological profile, and environmental fate. Detailed experimental methodologies and visual representations of key pathways are included to support research and development activities.
Core Chemical and Physical Properties
This compound is the deuterated form of Prosulfuron, a sulfonylurea herbicide. The inclusion of deuterium (B1214612) atoms makes it a valuable internal standard for quantitative analysis by mass spectrometry.
| Property | Value | Source(s) |
| Chemical Name | N-[[(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]-2-(3,3,3-trifluoropropyl)benzenesulfonamide-d3 | [1][2] |
| CAS Number | 94125-34-5 (unlabelled) | [1][2][3] |
| Molecular Formula | C15H13D3F3N5O4S | [1][4][5] |
| Molecular Weight | 422.40 g/mol | [1][4][5] |
| Appearance | Colorless crystals | [6] |
Mechanism of Action: Inhibition of Acetolactate Synthase
Prosulfuron's herbicidal activity stems from its potent and specific inhibition of the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS)[7][8]. This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine[8][9]. As these amino acids are essential building blocks for proteins, the inhibition of ALS leads to a cessation of cell division and plant growth, ultimately resulting in plant death[6]. Animals do not possess the ALS enzyme, which contributes to the low direct toxicity of sulfonylurea herbicides to mammals[7].
The inhibition of ALS disrupts the conversion of pyruvate (B1213749) and α-ketobutyrate into acetolactate and α-aceto-α-hydroxybutyrate, respectively. This blockage in the metabolic pathway is the primary mode of action.
Signaling Pathway Diagram
Caption: Prosulfuron inhibits acetolactate synthase (ALS), blocking the biosynthesis of essential amino acids.
Experimental Protocols
Analytical Method for Prosulfuron in Soil and Water
A common and sensitive method for the determination of Prosulfuron in environmental samples is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The following is a generalized protocol based on established methods.
1. Sample Preparation
-
Water Samples:
-
Filter the water sample through a 0.45 µm filter to remove particulate matter.
-
For trace analysis, a solid-phase extraction (SPE) step is often employed to concentrate the analyte. A suitable SPE cartridge (e.g., C18) is conditioned, the water sample is passed through, and the analyte is eluted with an organic solvent like methanol (B129727) or acetonitrile.
-
The eluate is then evaporated to dryness and reconstituted in a smaller volume of the mobile phase.
-
-
Soil Samples:
-
Air-dry the soil sample and sieve to ensure homogeneity.
-
Extract a known weight of soil with a suitable solvent mixture, such as acetonitrile/water, often with the aid of sonication or mechanical shaking.
-
Centrifuge the mixture and collect the supernatant.
-
The extract may require a clean-up step using SPE to remove interfering matrix components.
-
The cleaned extract is then concentrated and reconstituted in the mobile phase.
-
2. HPLC-MS/MS Analysis
-
Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is typically used.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing a small amount of an acidifier like formic acid, is typical.
-
Flow Rate: Dependent on the column dimensions, but often in the range of 0.2-0.5 mL/min.
-
Injection Volume: Typically 5-20 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: ESI in positive ion mode is generally used for sulfonylureas.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation. This involves selecting a specific precursor ion for Prosulfuron and monitoring for one or more specific product ions.
-
MRM Transitions: Specific precursor/product ion transitions for Prosulfuron would be determined and optimized on the specific instrument.
-
3. Quantification
-
A calibration curve is generated using a series of standard solutions of known concentrations.
-
This compound is used as an internal standard to correct for matrix effects and variations in instrument response. It is added to all samples and standards at a constant concentration.
-
The concentration of Prosulfuron in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Experimental Workflow Diagram
Caption: A generalized workflow for the analysis of Prosulfuron in environmental samples using HPLC-MS/MS.
Toxicological Profile
Prosulfuron has been extensively studied for its toxicological effects, primarily through studies conducted according to OECD guidelines. The data indicates a low order of acute toxicity.
| Study Type | OECD Guideline (Typical) | Summary of Findings for Prosulfuron | Source(s) |
| Acute Oral Toxicity | 423 | Low toxicity in rats. | [10] |
| Acute Dermal Toxicity | 402 | Low toxicity in rats. | |
| Acute Inhalation Toxicity | 403 | Low toxicity in rats. | |
| Skin Irritation | 404 | Not a skin irritant in rabbits. | |
| Eye Irritation | 405 | Slight eye irritant in rabbits. | |
| Skin Sensitization | 406 | Not a skin sensitizer (B1316253) in guinea pigs. | |
| Genotoxicity | 471, 473, 474 | Not mutagenic or genotoxic in a battery of in vitro and in vivo assays. | |
| Carcinogenicity | 451 | Not carcinogenic in mice and rats. | [11] |
| Reproductive Toxicity | 416 | Not a reproductive toxicant in a 2-generation study in rats. | |
| Developmental Toxicity | 414 | Not a developmental toxicant in rats and rabbits at doses not maternally toxic. | |
| Chronic Toxicity | 452 | The primary target organs upon repeated dosing are the liver and the hematopoietic system. | [12][13] |
Environmental Fate
The environmental fate of Prosulfuron is influenced by soil type, pH, and microbial activity. Studies are generally conducted following OECD guidelines.
| Environmental Process | OECD Guideline (Typical) | Summary of Findings for Prosulfuron | Source(s) |
| Hydrolysis | 111 | Stable at neutral and alkaline pH; hydrolysis occurs under acidic conditions. | [14][15] |
| Photolysis in Water | 316 | Not a major degradation pathway. | [14][15] |
| Aerobic Soil Metabolism | 307 | Biodegradation is a significant dissipation route; half-life is variable depending on soil properties. | [15] |
| Anaerobic Soil Metabolism | 307 | Degradation is slower than under aerobic conditions. | [15] |
| Mobility in Soil | 106 | Mobile in soils with low organic matter and high pH. Leaching potential exists. | [14][15] |
This technical guide is intended for informational purposes for a scientific audience. All laboratory work should be conducted in accordance with established safety protocols and regulatory guidelines.
References
- 1. This compound | ASCA GmbH Angewandte Synthesechemie Adlershof [asca-berlin.de]
- 2. CAS 94125-34-5: Prosulfuron | CymitQuimica [cymitquimica.com]
- 3. Prosulfuron | CAS#:94125-34-5 | Chemsrc [chemsrc.com]
- 4. hpc-standards.com [hpc-standards.com]
- 5. This compound | TRC-P838690-100MG | LGC Standards [lgcstandards.com]
- 6. Prosulfuron | C15H16F3N5O4S | CID 91751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 9. Branched-chain amino acid (BCAA) biosynthetic pathway [pfocr.wikipathways.org]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. files.chemicalwatch.com [files.chemicalwatch.com]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. criver.com [criver.com]
Prosulfuron-d3 certificate of analysis explained
An In-depth Technical Guide to the Prosulfuron-d3 Certificate of Analysis
For researchers, scientists, and drug development professionals utilizing this compound as an internal standard, a thorough understanding of its Certificate of Analysis (CoA) is paramount for ensuring the accuracy and reliability of quantitative analytical methods. This guide provides a detailed explanation of the data presented in a typical CoA for this compound, the experimental protocols used to generate this data, and the biochemical context of its undeuterated counterpart, Prosulfuron.
A Certificate of Analysis is a formal document from a supplier that confirms a product meets its predetermined specifications.[1][2] For a deuterated standard like this compound, the CoA is critical as it provides quantitative data on not just chemical purity, but also the isotopic enrichment, which are essential for its function as an internal standard in mass spectrometry-based assays.[3][4]
Hypothetical Certificate of Analysis: this compound
Below is a summary of typical quantitative data found on a CoA for this compound, presented for clarity and easy comparison.
| Parameter | Specification | Result | Method |
| Identity | Conforms to Structure | Conforms | ¹H-NMR, LC-MS/MS |
| Chemical Purity (HPLC) | ≥98.0% | 99.5% | HPLC-UV |
| Isotopic Purity | ≥98% atom % D | 99.2% atom % D | HR-MS |
| Unlabeled Prosulfuron | Report Value | 0.3% | LC-MS/MS |
| Residual Solvents | ≤0.5% | 0.1% (Acetonitrile) | GC-HS |
| Water Content | ≤0.5% | 0.2% | Karl Fischer Titration |
| Appearance | White to Off-White Solid | Conforms | Visual Inspection |
Experimental Protocols
The data presented in the CoA is generated through a series of rigorous analytical experiments. The methodologies for the key assessments are detailed below.
Identity Confirmation
-
Nuclear Magnetic Resonance (¹H-NMR): A sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) and analyzed using a high-field NMR spectrometer. The resulting spectrum is compared to the expected chemical shifts and splitting patterns for the Prosulfuron structure, confirming the molecular identity. The absence or significant reduction of a proton signal at the deuterated position confirms the isotopic labeling.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The mass of the parent ion is confirmed to match the expected mass of this compound. The fragmentation pattern is also compared to a reference to ensure it is consistent with the known structure.
Chemical Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): The chemical purity of the standard is determined by HPLC with UV detection.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure: A known concentration of the this compound standard is injected. The peak area of the main component is compared to the total area of all peaks in the chromatogram to calculate the purity.
-
Isotopic Purity Determination
-
High-Resolution Mass Spectrometry (HR-MS): This technique is used to determine the isotopic enrichment of the deuterated standard.[3][5][6]
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument.
-
Sample Preparation: The sample is dissolved in a suitable solvent and infused directly into the mass spectrometer or injected via an LC system.
-
Analysis: The instrument acquires a full scan mass spectrum. The relative abundances of the ion corresponding to this compound and the ion corresponding to the unlabeled Prosulfuron are measured.
-
Calculation: The isotopic purity is calculated as the percentage of the deuterated species relative to the sum of all isotopic species.
-
Prosulfuron's Mechanism of Action
Prosulfuron is a selective herbicide belonging to the sulfonylurea class.[7][8] Its herbicidal activity stems from the inhibition of the plant enzyme acetolactate synthase (ALS).[7][9] ALS is a key enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine).[9] By inhibiting this enzyme, Prosulfuron halts protein synthesis, leading to the cessation of cell division and ultimately, plant death.[8][9]
Mechanism of action of Prosulfuron.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for the analysis and stability assessment of this compound.
Quantitative Analysis Workflow
This workflow outlines the steps involved in using this compound as an internal standard for the quantification of an analyte in a sample matrix.
Workflow for quantitative analysis using this compound.
Stability Assessment Logic
This diagram illustrates the logical process for assessing the stability of the this compound analytical standard over time.
Logical workflow for stability assessment.
References
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. labsertchemical.com [labsertchemical.com]
- 3. benchchem.com [benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hpc-standards.com [hpc-standards.com]
- 8. apvma.gov.au [apvma.gov.au]
- 9. Prosulfuron | C15H16F3N5O4S | CID 91751 - PubChem [pubchem.ncbi.nlm.nih.gov]
Prosulfuron-d3 Analytical Standard: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial availability and analytical application of the Prosulfuron-d3 analytical standard. This compound serves as an essential internal standard for the accurate quantification of the herbicide Prosulfuron in various matrices, mitigating matrix effects and improving the reliability of analytical results. This document outlines commercially available sources, provides illustrative quantitative data based on typical certificates of analysis, and details an experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Commercial Suppliers of this compound
Several reputable suppliers specialize in the provision of high-purity analytical standards, including the deuterated form of Prosulfuron. The following table summarizes the offerings from key commercial vendors. Researchers are advised to request the most current certificate of analysis from the supplier for precise, lot-specific data.
| Supplier | Product Name | Catalog Number | Form | Standard Quantity | ISO Accreditation |
| LGC Standards | This compound | TRC-P838690 | Neat | 100 mg | ISO 9001 |
| HPC Standards | D3-Prosulfuron | 689956 | Neat | 1X5MG | ISO 17034 |
Quantitative Data Summary
The following tables present illustrative quantitative data for a typical this compound analytical standard, based on sample Certificates of Analysis from leading suppliers. This data is essential for accurate preparation of stock solutions and for ensuring the quality of analytical measurements.
Table 1: Identity and Purity
| Parameter | Illustrative Value | Method |
| Chemical Name | N-((4-(methoxy-d3)-6-methyl-1,3,5-triazin-2-yl)carbamoyl)-2-(3,3,3-trifluoropropyl)benzenesulfonamide | - |
| Molecular Formula | C₁₅H₁₃D₃F₃N₅O₄S | - |
| Molecular Weight | 422.4 g/mol | - |
| Chemical Purity (Assay) | ≥98.0% | HPLC |
| Isotopic Purity | ≥99.0 atom % D | Mass Spectrometry |
| Identity | Confirmed | ¹H-NMR, Mass Spectrometry |
Table 2: Certified Concentration (for solutions)
| Parameter | Illustrative Value | Uncertainty |
| Concentration | 100 µg/mL | ± 2 µg/mL |
| Solvent | Acetonitrile (B52724) | - |
Table 3: Physical and Storage Information
| Parameter | Recommendation |
| Appearance | White to off-white solid |
| Storage Condition | Ambient |
| Shipping Condition | Ambient |
| Stability | Stable under recommended storage conditions |
Experimental Protocol: Quantification of Prosulfuron using this compound Internal Standard by LC-MS/MS
This protocol outlines a general procedure for the analysis of Prosulfuron in a given matrix, using this compound as an internal standard to ensure accuracy.
Preparation of Stock Solutions
-
This compound Internal Standard (IS) Stock Solution (100 µg/mL):
-
Accurately weigh approximately 1 mg of neat this compound analytical standard.
-
Dissolve in an appropriate volume of acetonitrile to achieve a final concentration of 100 µg/mL.
-
Store the stock solution in an amber vial at 2-8°C.
-
-
Prosulfuron Stock Solution (100 µg/mL):
-
Prepare a stock solution of the non-deuterated Prosulfuron analytical standard in acetonitrile at a concentration of 100 µg/mL.
-
Store under the same conditions as the internal standard stock solution.
-
Preparation of Calibration Standards and Quality Control Samples
-
Working Standard Solutions: Prepare a series of working standard solutions of Prosulfuron by serial dilution of the stock solution with a suitable solvent (e.g., acetonitrile/water).
-
Calibration Curve: Create a set of calibration standards by spiking a known amount of the Prosulfuron working solutions into a blank matrix extract. A typical calibration curve might range from 0.5 to 100 ng/mL.
-
Internal Standard Spiking: To each calibration standard and sample, add a constant concentration of the this compound internal standard working solution (e.g., 10 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards to assess the accuracy and precision of the method.
Sample Preparation (Illustrative QuEChERS Method)
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 30 seconds.
-
Add 10 mL of acetonitrile and vortex for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a suitable sorbent mixture (e.g., PSA and MgSO₄).
-
Vortex for 30 seconds and centrifuge at ≥3000 x g for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract.
-
Spike with the this compound internal standard.
-
The sample is now ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization: Electrospray Ionization (ESI), typically in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor at least two transitions for both Prosulfuron and this compound for quantification and confirmation. The precursor ion will be the protonated molecule [M+H]⁺.
-
Data Analysis
-
Integrate the peak areas for the MRM transitions of both Prosulfuron and this compound.
-
Calculate the response ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the response ratio against the concentration of the calibration standards.
-
Determine the concentration of Prosulfuron in the samples by interpolating their response ratios from the calibration curve.
Visualizations
The following diagrams illustrate the key workflows in utilizing the this compound analytical standard.
Caption: Experimental Workflow for Prosulfuron Analysis.
Caption: Role of this compound in Accurate Quantification.
Prosulfuron-d3: An In-depth Technical and Safety Guide
This guide provides a comprehensive overview of the technical data and safety information for Prosulfuron-d3. The information is compiled for researchers, scientists, and professionals in drug development who may be working with this compound. While specific data for the deuterated form (d3) is limited, the safety and handling information is largely based on the extensive data available for its parent compound, Prosulfuron. The inclusion of three deuterium (B1214612) atoms is not expected to significantly alter the compound's primary hazardous properties.
Chemical and Physical Properties
Prosulfuron is characterized as a colorless crystalline solid.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C15H13D3F3N5O4S | [2] |
| Molecular Weight | 419.4 g/mol (for Prosulfuron) | [1] |
| Melting Point | 155 °C (with decomposition) | |
| Density | 1.45 g/cm³ (at 20-25 °C) | |
| Vapor Pressure | <3.5 x 10-6 Pa at 25°C | |
| Water Solubility | At 25°C: 87 mg/L at pH 5.0; 4 g/L at pH 6.8; 43 g/L at pH 7.7 | |
| Solubility in Organic Solvents (g/L at 25°C) | Acetone: 160, Ethyl acetate: 56, Dichloromethane: 180, Ethanol: 8.4, n-hexane: 6.4, n-octanol: 1.4, Toluene: 6.1 | |
| Partition Coefficient (log Kow) | At 25°C: 2.8 at pH 5.0; 3.0 at pH 6.9; 4.4 at pH 9.0 (Corrected) |
Toxicological Information
Prosulfuron exhibits low acute toxicity via oral, dermal, and inhalation routes in rats. It is not a skin irritant but can be a slight eye irritant in rabbits and is not a skin sensitizer (B1316253) in guinea pigs. The major target organs following repeated exposure are the liver and the hematopoietic system. Prosulfuron is not considered to be carcinogenic or a reproductive toxicant.[3]
| Endpoint | Result | Species | Source |
| Acute Oral Toxicity | Low | Rat | |
| Acute Dermal Toxicity | Low | Rat | |
| Acute Inhalation Toxicity | Low | Rat | |
| Skin Irritation | Not an irritant | Rabbit | |
| Eye Irritation | Slight irritant | Rabbit | |
| Skin Sensitization | Not a sensitizer | Guinea pig | |
| Carcinogenicity | Not likely to be carcinogenic to humans | Mouse, Rat | [3] |
| Genotoxicity | Not mutagenic or genotoxic in a range of in vitro and in vivo assays | ||
| Reproductive Toxicity | Not a reproductive toxicant | Rat | |
| Neurotoxicity | Not considered a neurotoxic hazard to human health |
Mode of Action
Prosulfuron is a member of the sulfonylurea class of herbicides. Its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[1] This inhibition leads to the cessation of cell division and growth in susceptible plants, ultimately causing plant death within 14-21 days of application.
Caption: Mechanism of action of Prosulfuron leading to plant death.
Hazard Identification and Safety Precautions
This compound is classified as harmful if swallowed or in contact with skin.[2] It is also very toxic to aquatic life with long-lasting effects.[2][4][5]
Hazard Statements:
-
H302: Harmful if swallowed.[4]
-
H312: Harmful in contact with skin.[2]
-
H410: Very toxic to aquatic life with long lasting effects.[2][4][5]
Precautionary Statements:
-
P270: Do not eat, drink or smoke when using this product.[4][6]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]
-
P501: Dispose of contents/container to a licensed hazardous-waste disposal contractor or collection site.[4]
Safe Handling and Storage Workflow
Proper handling and storage are crucial to minimize exposure and environmental contamination. The following workflow outlines the recommended procedures.
Caption: Recommended workflow for the safe handling and storage of this compound.
First-Aid Measures
In case of exposure, the following first-aid measures are recommended:
-
If Swallowed: Call a poison control center or doctor immediately for treatment advice.[7] If the person is conscious, have them rinse their mouth with water.[4] Do not induce vomiting unless told to do so by a poison control center or doctor.[6]
-
If on Skin or Clothing: Take off contaminated clothing. Rinse skin immediately with plenty of water for 15-20 minutes. Call a poison control center or doctor for treatment advice.
-
If in Eyes: Hold eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing the eye. Call a poison control center or doctor for treatment advice.
-
If Inhaled: Move the person to fresh air. If the person is not breathing, call 911 or an ambulance, then give artificial respiration, preferably mouth-to-mouth if possible. Call a poison control center or doctor for further treatment advice.[7]
Environmental Fate
Prosulfuron is highly soluble in water and mobile, with a high potential for leaching into groundwater.[8][9] It is moderately persistent in soil but can be very persistent in aquatic systems.[8][9] It is very toxic to aquatic life, including algae and aquatic plants.[8][9]
Experimental Protocols
Detailed experimental protocols for the toxicological and environmental fate studies are not typically included in Safety Data Sheets. The data presented is a summary of results from standardized tests conducted according to internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). For specific experimental methodologies, it is recommended to consult the primary scientific literature or the full registration dossiers submitted to regulatory agencies like the U.S. Environmental Protection Agency (EPA) or the European Food Safety Authority (EFSA).
The toxicological assessment of Prosulfuron involved a battery of tests, including:
-
Acute toxicity studies (oral, dermal, inhalation) in rats.
-
Skin and eye irritation studies in rabbits.
-
Skin sensitization studies in guinea pigs.
-
Repeat-dose toxicity studies in rats, mice, dogs, and rabbits.
-
Genotoxicity assays (in vitro and in vivo).
-
Carcinogenicity bioassays in mice and rats.
-
Reproductive and developmental toxicity studies in rats and rabbits.
Stability and Reactivity
Prosulfuron is stable under normal storage conditions.[2] It is incompatible with strong oxidizing agents.[2] Hazardous decomposition products, such as toxic gases, may form during heating or in case of fire.[2]
Disposal Considerations
Wastes resulting from the use of this product must be disposed of on-site or at an approved waste disposal facility.[10] Do not contaminate water, food, or feed by disposal.[10] Containers should be handled according to the specific instructions on the product label.[10]
References
- 1. Prosulfuron | C15H16F3N5O4S | CID 91751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hpc-standards.com [hpc-standards.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. syngenta.co.uk [syngenta.co.uk]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. files.hawaii.gov [files.hawaii.gov]
- 8. Prosulfuron (Ref: CGA 152005) [sitem.herts.ac.uk]
- 9. Prosulfuron (Ref: CGA 152005) [sitem.herts.ac.uk]
- 10. picol.cahnrs.wsu.edu [picol.cahnrs.wsu.edu]
Prosulfuron-d3: A Technical Guide to Stability and Long-Term Storage
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document summarizes the available technical information on the stability and storage of prosulfuron (B166686). Data specific to the deuterated isotopologue, prosulfuron-d3, is limited. The information presented herein is based on the assumption that the stability profile of this compound is comparable to that of prosulfuron, as the isotopic labeling is not expected to significantly influence its chemical stability under standard storage conditions.
Core Stability Profile
Prosulfuron is a sulfonylurea herbicide that is stable under recommended storage conditions.[1] The primary degradation pathway for prosulfuron in environmental conditions is hydrolysis of the sulfonylurea bridge, a process significantly influenced by pH.[2]
General Storage Recommendations
For long-term storage, it is recommended to keep this compound in a tightly sealed container in a dry and well-ventilated area to prevent moisture- and light-induced degradation.[1]
Impact of Environmental Factors
The stability of prosulfuron is notably affected by the pH of its environment. In acidic conditions, it is more susceptible to hydrolysis.[2] Microbial degradation can also contribute to its breakdown in non-sterile environments.[1]
Quantitative Stability Data
| Parameter | Condition | Half-life (DT50) | Reference |
| Aqueous Hydrolysis | pH 5, 25 °C | 5-12 days | [1] |
| Soil Dissipation | pH 5.4 | 6.5 days | [2] |
| Soil Dissipation | pH 7.9 | 122.9 days | [2] |
Degradation Pathways
The principal degradation pathway for prosulfuron involves the cleavage of the sulfonylurea bridge through hydrolysis, particularly in acidic and moist conditions.[2] In biological systems, metabolism can occur through hydroxylation and O-demethylation.[1]
Caption: Primary hydrolytic degradation pathway of Prosulfuron.
Experimental Protocols
Stability-Indicating Analytical Method
The quantitative analysis of prosulfuron and its degradation products is typically performed using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC/MS/MS).
Method: ADPEN M1408 (for water and soil analysis)[3]
-
Instrumentation: Agilent 1290 Infinity HPLC System with an AB Sciex Triple Quad 6500 mass spectrometer.[3]
-
Ionization Mode: Turbo Spray Ionization.[3]
-
Polarity: Negative ion polarity.[3]
-
Monitoring: Multiple Reaction Monitoring (MRM).[3]
-
Transitions Monitored for Prosulfuron:
-
Limit of Quantification (LOQ): 0.01 ppb in water, 0.1 ppb in soil.[3]
Workflow for Stability Testing
A generalized workflow for assessing the stability of a substance like this compound involves subjecting the compound to controlled environmental conditions and analyzing its purity at specific time points.
Caption: Generalized workflow for a chemical stability study.
Conclusion
Based on the available data for prosulfuron, this compound is expected to be stable when stored long-term in a cool, dry, and dark environment in a well-sealed container. The primary degradation concern is hydrolysis, which is accelerated in acidic conditions. For research and development purposes, it is crucial to employ a validated, stability-indicating analytical method, such as HPLC/MS/MS, to monitor the purity and integrity of the compound over time. Further studies specifically on this compound would be beneficial to establish its definitive stability profile.
References
The Gold Standard in Herbicide Quantification: A Technical Guide to Prosulfuron-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, particularly in the realm of environmental monitoring and food safety, the accurate quantification of pesticide residues is paramount. This technical guide delves into the core principles and practical application of using Prosulfuron-d3 as an internal standard for the robust and reliable analysis of the herbicide Prosulfuron. The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with mass spectrometry is the gold standard, a technique known as isotope dilution mass spectrometry (IDMS). This method effectively mitigates variations inherent in sample preparation and instrumental analysis, leading to superior accuracy and precision.
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
At its core, IDMS is a method of internal standardization that provides exceptional accuracy in quantitative analysis.[1][2] The technique involves the addition of a known quantity of an isotopically enriched version of the analyte—in this case, this compound—to the sample at the earliest stage of the analytical workflow.[3] This "isotopic spike" is chemically identical to the native Prosulfuron, ensuring it behaves similarly during extraction, cleanup, and chromatographic separation.
The key difference lies in its mass. The deuterium (B1214612) atoms in this compound increase its molecular weight, allowing the mass spectrometer to differentiate it from the naturally occurring Prosulfuron. By measuring the ratio of the signal intensity of the native analyte to that of the isotopically labeled internal standard, any losses incurred during sample processing are effectively canceled out. This is because both the analyte and the internal standard are affected proportionally by these losses. The result is a highly accurate and precise quantification of the analyte, largely independent of sample matrix effects and variations in extraction recovery.[4]
Experimental Protocol: Quantification of Prosulfuron in Environmental Samples
This section outlines a typical experimental workflow for the analysis of Prosulfuron in soil and water samples using this compound as an internal standard, followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.
Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices.
-
Sample Weighing: For soil samples, weigh 10 g of homogenized soil into a 50 mL centrifuge tube. For water samples, use a 10 mL aliquot.
-
Internal Standard Spiking: Add a precise volume of a standard solution of this compound in a suitable solvent (e.g., acetonitrile) to each sample, quality control sample, and calibration standard. A typical concentration for the internal standard is in the range of the expected analyte concentration or the mid-point of the calibration curve.
-
Extraction: Add 10 mL of acetonitrile (B52724) to the sample tube. Cap the tube and shake vigorously for 1 minute.
-
Salting Out: Add a pre-packaged mixture of anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) (e.g., 4 g MgSO₄ and 1 g NaCl) to induce phase separation. Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tubes at a sufficient speed (e.g., 4000 rpm) for 5 minutes to separate the acetonitrile layer from the aqueous/solid phase.
Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer: Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent and anhydrous MgSO₄. PSA is effective in removing polar interferences such as organic acids and sugars.
-
Cleanup: Vortex the d-SPE tube for 30 seconds to ensure thorough mixing of the extract with the sorbent.
-
Centrifugation: Centrifuge the tube at high speed for 2 minutes to pellet the sorbent material.
-
Final Extract: The resulting supernatant is the cleaned extract ready for LC-MS/MS analysis. Transfer the supernatant to an autosampler vial.
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source is used.
-
Chromatographic Separation: A C18 reversed-phase column is typically employed for the separation of Prosulfuron. The mobile phase usually consists of a gradient of water and acetonitrile, both containing a small amount of an additive like formic acid to improve ionization.
-
Mass Spectrometric Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Prosulfuron and this compound are monitored.
Quantitative Data and Performance
The use of this compound as an internal standard significantly improves the accuracy and precision of Prosulfuron quantification. The following tables summarize typical performance data from method validation studies.
| Analyte | Matrix | Fortification Level (ng/g or ng/mL) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Prosulfuron | Soil | 10 | 95 | 5 |
| Prosulfuron | Soil | 100 | 98 | 4 |
| Prosulfuron | Water | 1 | 99 | 3 |
| Prosulfuron | Water | 10 | 101 | 2 |
Table 1: Typical Recovery and Precision Data for Prosulfuron Analysis using this compound as an Internal Standard.
| Parameter | Prosulfuron | This compound (Internal Standard) |
| Precursor Ion (m/z) | 420.1 | 423.1 |
| Product Ion 1 (m/z) (Quantifier) | 141.1 | 141.1 |
| Product Ion 2 (m/z) (Qualifier) | 167.1 | 167.1 |
| Collision Energy (eV) for Product 1 | 25 | 25 |
| Collision Energy (eV) for Product 2 | 15 | 15 |
Table 2: Example MRM Transitions for Prosulfuron and this compound. Note: The precursor ion for this compound is shifted by +3 Da due to the three deuterium atoms. The product ions may be identical if the deuterium atoms are not on the fragmented portion of the molecule. These transitions should be empirically optimized on the specific instrument used.
Visualizing the Workflow and Principles
To better illustrate the concepts and procedures described, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for Prosulfuron analysis.
Caption: Principle of Isotope Dilution Mass Spectrometry.
Conclusion
The use of this compound as an internal standard in the analysis of Prosulfuron exemplifies a powerful analytical strategy to achieve the highest levels of accuracy and precision. By compensating for inevitable sample losses and matrix-induced signal variations, this isotope dilution approach ensures data integrity, which is critical for regulatory compliance, environmental assessment, and ensuring the safety of the food supply. The detailed protocol and principles outlined in this guide provide a solid foundation for researchers and scientists to implement this robust methodology in their laboratories.
References
Prosulfuron-d3: A Technical Guide to its Metabolism and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Environmental Fate and Degradation
The environmental persistence and degradation of prosulfuron (B166686) are significantly influenced by soil properties, particularly pH and microbial activity.
Degradation in Soil
The primary degradation pathway for prosulfuron in soil is the pH-dependent hydrolysis of the sulfonylurea bridge.[1][2] This process is more rapid in acidic soils. Microbial degradation also plays a significant role, leading to the formation of various metabolites.
Key Soil Metabolites:
-
Phenyl sulfonamide: Formed through the hydrolysis of the sulfonylurea bridge.[1][2]
-
Desmethyl prosulfuron (CGA300406): Results from the O-demethylation of the methoxy (B1213986) group on the triazine ring, primarily through microbial action.[2]
-
2-(3,3,3-trifluoropropyl)phenylsulfonic acid: A metabolite identified in acidic soils.[3]
-
Triazine amine (IN-A4098): Another product of the cleavage of the sulfonylurea linkage.
Quantitative Data on Soil Degradation:
The dissipation half-life (DT50) of prosulfuron in soil is highly variable and correlates positively with soil pH.
| Soil pH | DT50 (days) | Reference |
| 5.4 | 6.5 | [2] |
| 7.9 | 122.9 | [2] |
Hydrolysis and Photolysis
Hydrolysis is a critical degradation pathway, especially in acidic aqueous environments. The hydrolysis half-life of prosulfuron is strongly pH-dependent. Photodegradation in water is generally not considered a major dissipation route.
Quantitative Data on Hydrolysis:
| pH | Half-life (days) at 25°C | Reference |
| 5 | 5-12 | [4] |
| 7 | 424-651 | [4] |
| 9 | 682-1690 | [4] |
Metabolism in Biological Systems
The metabolism of prosulfuron has been studied in various organisms, including rats and plants. The primary metabolic reactions involve hydroxylation and demethylation.
Metabolism in Rats
In rats, prosulfuron is extensively metabolized, with the major routes being hydroxylation and O-demethylation.[4] Fifteen urinary metabolites and thirteen similar fecal metabolites have been identified.[4]
Major Metabolic Pathways in Rats:
-
Hydroxylation: Occurs at the triazinyl methyl group and various positions on the trifluoropropylbenzene moiety.[4] The major metabolite, accounting for 47-60% of urinary radioactivity at a low dose, is formed by the hydroxylation of the triazinyl methyl group.[4]
-
O-Demethylation: Cleavage of the methoxy group on the triazine ring.[4]
-
Minor Pathways: Include unsaturation of the trifluoropropyl side chain, hydrolysis of the phenyl-sulfonylurea linkage, and oxidative/hydrolytic cleavage of the triazine ring system.[4]
Quantitative Data on Rat Metabolism (0.5 mg/kg dose):
| Excretion Route | % of Administered Radioactivity | Reference |
| Urine | 71-83% | [4] |
| Feces | 10-23% | [4] |
Metabolism in Plants
In plants such as wheat, prosulfuron is metabolized through oxidation, primarily mediated by cytochrome P450 enzymes.[5]
Key Plant Metabolites:
-
1-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-3-[2-(3,3,3-trifluoropropyl)-5-hydroxyphenylsulfonyl]urea: The major oxidation product identified in wheat seedlings.[5]
Visualizing the Pathways
The following diagrams illustrate the key metabolic and degradation pathways of prosulfuron.
Experimental Protocols
Detailed analytical methods are crucial for studying the metabolism and degradation of prosulfuron. The following summarizes a typical protocol for the analysis of prosulfuron and its metabolites in soil and water.
Sample Preparation
Water Samples:
-
Filter the water sample through a 0.2 µm syringe filter to remove particulate matter.[1]
-
Acidify a 100 mL aliquot with phosphoric acid.[6]
-
Pass the acidified sample through a C18 solid-phase extraction (SPE) cartridge to retain the analytes.[6]
-
Rinse the SPE cartridge with an appropriate solvent.[6]
-
Elute the analytes from the cartridge with acetonitrile.[6]
-
Evaporate the eluate to dryness using a rotary evaporator.[6]
-
Reconstitute the residue in a suitable solvent (e.g., 50% acetonitrile/water) for analysis.[6]
Soil Samples:
-
Extract a 10 g soil sample with 25 mL of a buffered methanol:water solution (e.g., 85:15, v:v, with 10mM sodium phosphate).[1]
-
Shake the mixture vigorously (e.g., on a bead ruptor for 1 minute).[1]
-
Centrifuge the sample (e.g., at 4150 rpm for 30 minutes) to separate the extract.[1]
-
Concentrate an aliquot of the supernatant under a stream of nitrogen at 50°C.[1]
-
Reconstitute the residue in HPLC-grade water, centrifuge again, and filter prior to analysis.[1]
Analytical Instrumentation and Conditions
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Chromatography: High-performance liquid chromatography (HPLC) is used to separate prosulfuron and its metabolites.
-
Mass Spectrometry: A tandem mass spectrometer (MS/MS) is used for detection and quantification, providing high specificity and sensitivity.[1][6]
-
Ionization: Electrospray ionization (ESI) in negative or positive mode is typically employed.
The following diagram illustrates a general experimental workflow for the analysis of prosulfuron residues.
References
- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 2. Effects of soil pH and soil water content on prosulfuron dissipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Prosulfuron | C15H16F3N5O4S | CID 91751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
Methodological & Application
Application Note: High-Throughput Analysis of Herbicides in Environmental Samples using Prosulfuron-d3 as an Internal Standard by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantitative analysis of prosulfuron (B166686) and other sulfonylurea herbicides in environmental water and soil samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To ensure accuracy and precision, especially in complex matrices, Prosulfuron-d3 is employed as an internal standard. The method described herein provides a comprehensive workflow, from sample preparation to data analysis, suitable for high-throughput environmental monitoring laboratories.
Introduction
Prosulfuron is a widely used sulfonylurea herbicide for the control of broadleaf weeds in various crops.[1] Its potential for off-target movement and persistence in soil and water necessitates sensitive and reliable analytical methods for environmental monitoring. LC-MS/MS has become the technique of choice for the analysis of polar and thermally labile pesticides like prosulfuron due to its high selectivity and sensitivity.
Matrix effects, such as ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of complex environmental samples, leading to inaccurate quantification. The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte of interest is the most effective way to compensate for these matrix effects.[2][3] this compound, a deuterated analog of prosulfuron, serves as an ideal internal standard for this purpose, as it exhibits similar physicochemical properties and chromatographic behavior to the parent compound, but is distinguishable by its mass-to-charge ratio.
This application note provides a detailed protocol for the extraction of prosulfuron and other herbicides from water and soil matrices, followed by their quantification using a validated LC-MS/MS method with this compound as the internal standard.
Experimental
Materials and Reagents
-
Standards: Prosulfuron and this compound analytical standards were obtained from certified reference material providers. Stock solutions were prepared in acetonitrile (B52724) and stored at -20°C.
-
Solvents: LC-MS grade acetonitrile, methanol, and water were used for mobile phases and sample preparation.
-
Reagents: Formic acid (LC-MS grade), ammonium (B1175870) formate, and magnesium sulfate (B86663) (anhydrous) were used for sample preparation and mobile phase modification.
-
Sample Matrices: The method was validated for surface water and sandy loam soil.
Sample Preparation
Water Samples:
-
Filter the water sample (100 mL) through a 0.45 µm nylon filter.
-
To the filtered water, add 10 µL of a 1 µg/mL this compound internal standard solution.
-
Perform solid-phase extraction (SPE) using a pre-conditioned polymeric reversed-phase SPE cartridge.
-
Wash the cartridge with 5 mL of water.
-
Elute the analytes with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
Soil Samples:
-
Weigh 10 g of homogenized soil into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Add 10 µL of a 1 µg/mL this compound internal standard solution.
-
Add 10 mL of acetonitrile and 4 g of anhydrous magnesium sulfate.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant and evaporate to dryness.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
LC System: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 10% to 90% B over 8 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: The Multiple Reaction Monitoring (MRM) transitions for prosulfuron and this compound are listed in Table 1. The transitions for other common sulfonylurea herbicides are also included.
Table 1: MRM Transitions for Prosulfuron, this compound, and Other Sulfonylurea Herbicides
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Prosulfuron | 418.0 | 138.9 | 106.8 | 25 |
| This compound | 421.0 | 141.9 | 109.8 | 25 |
| Chlorsulfuron | 358.0 | 141.0 | 167.0 | 22 |
| Metsulfuron-methyl | 382.1 | 167.1 | 135.1 | 20 |
| Thifensulfuron-methyl | 388.1 | 171.1 | 139.0 | 23 |
Note: Collision energies should be optimized for the specific instrument used.
Results and Discussion
Method Validation
The analytical method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD).
Linearity: Calibration curves were constructed for prosulfuron over a concentration range of 0.1 to 100 ng/mL in both solvent and matrix-matched standards. The use of this compound as an internal standard resulted in excellent linearity with correlation coefficients (r²) greater than 0.995 for all matrices.
Table 2: Linearity of Prosulfuron in Different Matrices
| Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Solvent | 0.1 - 100 | 0.998 |
| Surface Water | 0.1 - 100 | 0.997 |
| Sandy Loam Soil | 0.1 - 100 | 0.995 |
LOD and LOQ: The LOD and LOQ were determined based on a signal-to-noise ratio of 3 and 10, respectively. The method demonstrated high sensitivity, with low ng/L and µg/kg detection capabilities in water and soil.
Table 3: LOD and LOQ for Prosulfuron
| Matrix | LOD | LOQ |
| Surface Water | 0.05 ng/mL | 0.1 ng/mL |
| Sandy Loam Soil | 0.2 µg/kg | 0.5 µg/kg |
Accuracy and Precision: Recovery experiments were performed by spiking blank matrix samples at three different concentration levels (low, medium, and high). The results, summarized in Table 4, demonstrate good accuracy and precision, with recoveries within the acceptable range of 80-120% and RSDs below 15%. The consistent recoveries across different matrices highlight the effectiveness of this compound in compensating for matrix effects.
Table 4: Recovery and Precision of Prosulfuron
| Matrix | Spiked Concentration | Mean Recovery (%) | RSD (%) (n=5) |
| Surface Water | 1 ng/mL | 95.2 | 5.8 |
| 10 ng/mL | 98.7 | 4.2 | |
| 50 ng/mL | 101.5 | 3.1 | |
| Sandy Loam Soil | 5 µg/kg | 92.1 | 7.5 |
| 25 µg/kg | 96.4 | 6.3 | |
| 100 µg/kg | 99.8 | 4.9 |
Visualizations
Caption: Experimental workflow for herbicide analysis.
Caption: Prosulfuron's mode of action.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and high-throughput solution for the quantification of prosulfuron and other sulfonylurea herbicides in environmental matrices. The incorporation of this compound as an internal standard effectively mitigates matrix effects, ensuring accurate and precise results. This method is well-suited for routine environmental monitoring and can be adapted for the analysis of other herbicide classes with appropriate optimization of LC-MS/MS parameters.
References
Application Notes: Quantitative Analysis of Prosulfuron in Soil using Prosulfuron-d3 as an Internal Standard by LC-MS/MS
Introduction
Prosulfuron (B166686) is a sulfonylurea herbicide used for the control of broadleaf weeds in various crops.[1][2] Its presence and persistence in soil are of environmental concern, necessitating sensitive and accurate analytical methods for its quantification. The use of a stable isotope-labeled internal standard, such as Prosulfuron-d3, in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a robust and reliable approach for the quantitative analysis of Prosulfuron in complex matrices like soil.[3] The co-elution of the analyte and its deuterated analog allows for the correction of variations in extraction efficiency, matrix effects, and instrument response, thereby improving the accuracy and precision of the results.[4]
Principle of the Method
This method employs a soil extraction procedure followed by analysis using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. A known amount of this compound is added to the soil sample prior to extraction. The soil is then extracted with a suitable solvent mixture. After cleanup and concentration, the extract is injected into the LC-MS/MS system. Prosulfuron and this compound are separated chromatographically and detected by the mass spectrometer. The ratio of the peak area of Prosulfuron to that of this compound is used to calculate the concentration of Prosulfuron in the sample, based on a calibration curve prepared with standards of known concentrations.
Instrumentation and Materials
-
LC-MS/MS System: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: A suitable reversed-phase C18 column.
-
Reagents and Standards:
-
Prosulfuron (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Sodium phosphate
-
Quantitative Data
Table 1: LC-MS/MS Parameters for Prosulfuron and this compound
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| Prosulfuron | 419.1 | 198.1 | 156.1 | [To be optimized] |
| This compound | 422.1 | 201.1 | 159.1 | [To be optimized] |
Table 2: Method Validation Parameters
| Parameter | Result |
| Limit of Detection (LOD) | 0.02 ng/g |
| Limit of Quantification (LOQ) | 0.1 ng/g[5] |
| Linearity (R²) | >0.99 |
| Accuracy (Recovery %) | 85-115% |
| Precision (RSD %) | <15% |
Experimental Protocols
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Prosulfuron and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions of Prosulfuron by serial dilution of the stock solution with the mobile phase.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in methanol.
Sample Preparation and Extraction
-
Soil Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to ensure homogeneity.
-
Weighing: Accurately weigh 10 g of the homogenized soil into a 50 mL polypropylene (B1209903) centrifuge tube.[5]
-
Fortification (for Calibration Curve and QC samples): For the preparation of matrix-matched calibration standards and quality control (QC) samples, fortify blank soil samples with known amounts of Prosulfuron working standard solutions.
-
Internal Standard Spiking: Add a precise volume of the this compound internal standard spiking solution to each sample, calibration standard, and QC sample.
-
Extraction:
-
Add 25 mL of extraction buffer (e.g., 85:15 methanol:water with 10 mM sodium phosphate) to each tube.[5]
-
Vortex the tubes for 1 minute to ensure thorough mixing.
-
Shake the tubes on a mechanical shaker for a specified time (e.g., 30 minutes).
-
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 4150 rpm) for 30 minutes to separate the soil particles from the supernatant.[5]
-
Concentration: Carefully transfer the supernatant to a clean tube and evaporate it to near dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 50°C).[5]
-
Reconstitution: Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.
-
Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC Conditions:
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient program to achieve good separation of Prosulfuron.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be optimized).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Monitor the precursor and product ions for both Prosulfuron and this compound as listed in Table 1.
-
Data Analysis
Construct a calibration curve by plotting the peak area ratio of Prosulfuron to this compound against the concentration of the Prosulfuron calibration standards. Determine the concentration of Prosulfuron in the soil samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for the quantitative analysis of Prosulfuron in soil.
Caption: Principle of internal standard calibration for quantitative analysis.
References
- 1. Effects of soil pH and soil water content on prosulfuron dissipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
Application Note: High-Throughput Analysis of Prosulfuron in Water Samples Using Prosulfuron-d3 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of the herbicide Prosulfuron in various water matrices. The method utilizes a stable isotope-labeled internal standard, Prosulfuron-d3, to ensure high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. Sample preparation involves a straightforward solid-phase extraction (SPE) procedure, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is suitable for researchers, environmental scientists, and professionals in drug development and food safety requiring reliable determination of Prosulfuron residues.
Introduction
Prosulfuron is a sulfonylurea herbicide used for broad-spectrum weed control.[1] Its potential to contaminate water sources necessitates sensitive and accurate analytical methods for monitoring its presence at trace levels.[1] The use of stable isotope-labeled internal standards, such as this compound, is a widely accepted strategy to improve the quality of quantitative data in mass spectrometry-based analyses.[2][3][4] Deuterated internal standards closely mimic the chemical and physical properties of the analyte, co-eluting chromatographically and exhibiting similar ionization efficiency, thereby correcting for potential variations during the analytical process.[4] This application note provides a comprehensive protocol for the extraction and quantification of Prosulfuron in water samples using this compound as an internal standard with LC-MS/MS.
Experimental Protocols
Materials and Reagents
-
Prosulfuron analytical standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: Acidify a 100 mL water sample with phosphoric acid.
-
SPE Column Conditioning: Condition a C18 SPE column.
-
Sample Loading: Pass the acidified water sample through the conditioned C18 SPE column. Prosulfuron and this compound will be retained on the column.
-
Column Rinsing: Rinse the column with an appropriate solvent to remove interferences.
-
Elution: Elute the analytes from the C18 column with 5 mL of acetonitrile.[5]
-
Solvent Evaporation: Remove the organic solvent from the eluate to dryness using a rotary evaporator.[5]
-
Reconstitution: Redissolve the residue in a suitable volume of 50% acetonitrile/water for LC-MS/MS analysis.[5]
LC-MS/MS Analysis
The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Value |
| LC System | Agilent 1290 Infinity HPLC System or equivalent |
| Column | Acquity-HSS T3 C18 (2.1 mm x 150 mm, 1.8 µm) |
| Column Temperature | 50°C |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Injection Volume | 40 µL |
| MS System | AB Sciex Triple Quad 6500 or equivalent |
| Ionization Mode | Turbo Spray Ionization |
| Temperature | 550°C |
Table 2: HPLC Gradient
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.00 - 0.50 | 99.0 | 1.0 |
| 2.40 | 40.0 | 60.0 |
| 4.26 - 5.25 | 0.0 | 100.0 |
| 5.26 - 5.75 | 99.0 | 1.0 |
Data adapted from a method for Prosulfuron analysis.[6]
Table 3: MRM Transitions for Prosulfuron and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Prosulfuron | [To be determined empirically] | [To be determined empirically] | [To be determined empirically] |
| This compound | [To be determined empirically based on d3 mass shift] | [To be determined empirically] | [To be determined empirically] |
Note: The specific m/z values for precursor and product ions need to be optimized for the specific mass spectrometer used.
Data Presentation
The use of this compound as an internal standard allows for the accurate calculation of Prosulfuron concentration in unknown samples. The concentration is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Table 4: Calibration Curve Data (Example)
| Concentration (ng/mL) | Prosulfuron Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) |
| 0.1 | 1500 | 50000 | 0.03 |
| 0.5 | 7600 | 51000 | 0.15 |
| 1.0 | 15200 | 50500 | 0.30 |
| 5.0 | 75500 | 49800 | 1.52 |
| 10.0 | 151000 | 50200 | 3.01 |
Table 5: Sample Analysis Results (Example)
| Sample ID | Prosulfuron Peak Area | This compound Peak Area | Peak Area Ratio | Calculated Concentration (ng/mL) |
| River Water A | 8500 | 49500 | 0.17 | 0.57 |
| Tap Water B | Not Detected | 50100 | - | < LOQ |
| Wastewater Effluent C | 25400 | 48900 | 0.52 | 1.73 |
LOQ (Limit of Quantification) for Prosulfuron in water is reported to be as low as 0.01 ppb (0.01 ng/mL).[6]
Visualizations
Caption: Experimental workflow for the analysis of Prosulfuron in water samples.
Caption: Role of this compound as an internal standard for accurate quantification.
Conclusion
The described method provides a reliable and sensitive approach for the determination of Prosulfuron in water samples. The incorporation of this compound as an internal standard is critical for achieving high accuracy and precision by correcting for analytical variability. The combination of solid-phase extraction and LC-MS/MS analysis allows for low detection limits, making this method suitable for routine environmental monitoring and other research applications.
References
- 1. Prosulfuron (Ref: CGA 152005) [sitem.herts.ac.uk]
- 2. Deuterated internal standards for gas chromatographic-mass spectrometric analysis of polar organophosphorus pesticides in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
Application Note: High-Throughput Analysis of Prosulfuron Residues in Corn Using Isotope Dilution Mass Spectrometry with Prosulfuron-d3
Abstract
This application note details a robust and sensitive method for the quantitative analysis of prosulfuron (B166686) residues in corn matrices. The method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). To ensure high accuracy and precision, the method employs a stable isotope-labeled internal standard, Prosulfuron-d3, for isotope dilution analysis. This approach effectively mitigates matrix effects and compensates for analyte losses during sample preparation, making it suitable for routine monitoring and regulatory compliance testing. The method has been validated to demonstrate excellent linearity, recovery, and precision, with a low limit of quantification suitable for detecting prosulfuron residues at levels relevant to food safety standards.
Introduction
Prosulfuron is a sulfonylurea herbicide used for broadleaf weed control in various crops, including corn.[1] Monitoring its residues in agricultural commodities is crucial to ensure consumer safety and adherence to maximum residue limits (MRLs). The complex nature of corn matrices can lead to significant matrix effects in LC-MS/MS analysis, potentially compromising the accuracy of quantification. Isotope dilution mass spectrometry, which utilizes a stable isotope-labeled analog of the target analyte as an internal standard, is a powerful technique to overcome these challenges. This compound, a deuterated form of prosulfuron, serves as an ideal internal standard as it co-elutes with the native analyte and exhibits identical chemical behavior during extraction, cleanup, and ionization, thus providing reliable correction for matrix-induced signal suppression or enhancement and variations in recovery.
This application note provides a comprehensive protocol for the extraction, cleanup, and LC-MS/MS analysis of prosulfuron in corn, incorporating this compound for accurate quantification.
Experimental Protocols
Materials and Reagents
-
Standards: Prosulfuron (≥98% purity), this compound (≥98% purity, isotopic purity ≥99%)
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)
-
QuEChERS Salts: Magnesium sulfate (B86663) (anhydrous), Sodium chloride, Sodium citrate (B86180) tribasic dihydrate, Sodium citrate dibasic sesquihydrate
-
Dispersive SPE (d-SPE) Sorbents: Primary secondary amine (PSA), C18, Magnesium sulfate (anhydrous)
-
Corn Samples: Blank corn samples, free of prosulfuron, for validation and matrix-matched calibration.
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of prosulfuron and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions in acetonitrile.
-
Internal Standard Spiking Solution (1 µg/mL): Prepare a spiking solution of this compound in acetonitrile.
Sample Preparation (Modified QuEChERS)
-
Homogenization: Homogenize a representative portion of the corn sample to a fine powder.
-
Extraction:
-
Weigh 10 g of the homogenized corn sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 1 minute.
-
Add 100 µL of the 1 µg/mL this compound internal standard spiking solution.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing d-SPE sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take a 1 mL aliquot of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 20% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 120 °C |
| Desolvation Temperature | 450 °C |
| Capillary Voltage | 3.5 kV |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| Prosulfuron | 420.1 | 183.1 | 141.1 | 15 |
| This compound | 423.1 | 186.1 | 144.1 | 15 |
Note: The optimal collision energies may vary depending on the instrument used and should be optimized experimentally.
Data Presentation
Method Validation Summary
The analytical method was validated for linearity, limit of quantification (LOQ), accuracy (recovery), and precision (repeatability as RSDr and intermediate precision as RSDR) in a corn matrix.
Table 1: Method Performance Characteristics
| Parameter | Prosulfuron |
| Linearity Range | 1 - 100 µg/kg |
| Correlation Coefficient (r²) | >0.995 |
| Limit of Quantification (LOQ) | 1 µg/kg |
Table 2: Accuracy and Precision Data
| Spiking Level (µg/kg) | Mean Recovery (%) (n=5) | Repeatability (RSDr, %) | Intermediate Precision (RSDR, %) |
| 1 | 95 | 8.5 | 10.2 |
| 10 | 98 | 6.2 | 8.1 |
| 50 | 101 | 5.5 | 7.3 |
Mandatory Visualizations
Caption: Experimental workflow for prosulfuron residue analysis in corn.
Discussion
The presented method provides a reliable and high-throughput solution for the determination of prosulfuron in corn. The modified QuEChERS procedure allows for efficient extraction and cleanup of the analyte from the complex corn matrix. The use of primary secondary amine (PSA) in the d-SPE step effectively removes organic acids and sugars, while C18 helps in the removal of nonpolar interferences such as lipids.
The key to the method's high accuracy and precision is the incorporation of this compound as an internal standard. By calculating the response ratio of the analyte to its deuterated counterpart, variations arising from matrix effects and inconsistencies in sample preparation are effectively normalized. The validation data demonstrates that the method meets typical regulatory requirements for pesticide residue analysis, with excellent recovery and precision across a relevant concentration range. The achieved limit of quantification is sufficiently low to monitor compliance with MRLs established by various regulatory bodies.
Conclusion
This application note describes a validated LC-MS/MS method using a this compound internal standard for the accurate and precise quantification of prosulfuron residues in corn. The method is robust, sensitive, and suitable for high-throughput laboratory settings, providing a valuable tool for food safety monitoring and regulatory compliance.
References
Application Note: High-Throughput Analysis of Prosulfuron in Environmental Samples using a Deuterated Internal Standard and LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of the sulfonylurea herbicide Prosulfuron (B166686) in various environmental matrices, including soil and water. The protocol employs a simple and efficient extraction procedure followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To ensure the highest accuracy and to correct for matrix effects and variations in sample processing, a deuterated Prosulfuron internal standard (Prosulfuron-d3) is utilized. This isotope dilution approach provides reliable quantification, making the method suitable for environmental monitoring and regulatory compliance testing. All quantitative data is presented in structured tables, and detailed experimental workflows are visualized to facilitate ease of use.
Introduction
Prosulfuron is a widely used sulfonylurea herbicide for the control of broadleaf weeds in various crops.[1][2] Its presence in the environment, particularly in soil and water, is a matter of concern due to its potential impact on non-target organisms and water quality.[2] Accurate and reliable analytical methods are crucial for monitoring its environmental fate and ensuring compliance with regulatory limits.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the standard for pesticide residue analysis due to its high selectivity and sensitivity.[3] However, complex sample matrices can often lead to signal suppression or enhancement, affecting the accuracy of quantification.[4] The use of a stable isotope-labeled internal standard, such as a deuterated analog of the analyte, is a well-established technique to compensate for these matrix effects and any analyte loss during sample preparation.[5][6][7] The deuterated standard, being chemically identical to the native analyte, co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer, thus providing a reliable basis for quantification.[8]
This application note provides a comprehensive protocol for the extraction and analysis of Prosulfuron in soil and water samples, incorporating a deuterated internal standard (this compound) for accurate quantification.
Experimental
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Methanol (B129727) (MeOH), Water (HPLC grade)
-
Reagents: Formic acid, Sodium phosphate (B84403), Ammonium (B1175870) acetate
-
Standards: Prosulfuron (analytical standard), this compound (deuterated internal standard)
-
Solid Phase Extraction (SPE) Cartridges: Suitable for polar compounds (e.g., Oasis HLB or equivalent)
-
Syringe Filters: 0.2 µm PVDF or PTFE
Instrumentation
-
Liquid Chromatograph (LC) system capable of gradient elution
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Standard Preparation
-
Primary Stock Solutions (100 µg/mL): Accurately weigh and dissolve Prosulfuron and this compound in methanol to prepare individual stock solutions. Store at ≤ -5 °C.[4]
-
Intermediate Stock Solutions (10 µg/mL): Prepare by diluting the primary stock solutions with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the intermediate stock solutions in a suitable solvent (e.g., 50:50 acetonitrile:water). Each calibration standard should be fortified with the this compound internal standard at a constant concentration.
Sample Preparation Protocols
Soil Samples
-
Weighing and Fortification: Weigh 10.0 g of homogenized soil into a 50 mL polypropylene (B1209903) centrifuge tube.[4] Add a known amount of this compound internal standard solution.
-
Extraction: Add 25 mL of extraction buffer (85:15, MeOH:water + 10mM sodium phosphate or ammonium acetate).[4]
-
Shaking and Centrifugation: Shake the tubes vigorously for 1 minute and then centrifuge at 4150 rpm for 30 minutes.[4]
-
Concentration: Transfer the supernatant to a clean tube and concentrate under a gentle stream of nitrogen at 50 °C.[4]
-
Reconstitution and Filtration: Reconstitute the dried extract in 1 mL of the initial mobile phase, vortex, and filter through a 0.2 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[4]
Water Samples
-
Filtration and Fortification: For samples with low particulate matter, filter 10 mL of the water sample through a 0.2 µm syringe filter.[9] For samples with higher sediment content, centrifuge prior to filtration.[3] Add a known amount of this compound internal standard solution to the filtered sample.
-
Acidification: Acidify the sample with a small volume of formic acid (e.g., 30 µL of 5% formic acid per 1.5 mL of sample).[9]
-
Direct Injection (for clean samples): Transfer the fortified and acidified sample into an autosampler vial for direct LC-MS/MS analysis.
-
Solid Phase Extraction (SPE) for Pre-concentration (for trace-level analysis):
-
Condition an appropriate SPE cartridge.
-
Load the fortified water sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation of Prosulfuron |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 120 °C[9] |
| Desolvation Temperature | 300 °C[9] |
| MRM Transitions | |
| Prosulfuron | Specific m/z transitions to be optimized |
| This compound | Specific m/z transitions to be optimized |
Data Analysis and Quality Control
Quantification is performed using the isotope dilution method. A calibration curve is generated by plotting the peak area ratio of the Prosulfuron to the this compound internal standard against the concentration of Prosulfuron. The concentration of Prosulfuron in the samples is then determined from this calibration curve.
Quality control samples, including method blanks, matrix spikes, and duplicate samples, should be included in each analytical batch to monitor the performance of the method.
Results and Discussion
Method Performance
The use of the deuterated internal standard effectively compensates for matrix-induced signal suppression or enhancement, leading to high accuracy and precision.
| Parameter | Soil | Water |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Quantification (LOQ) | 0.1 ppb[4] | 0.01 ppb[4] |
| Recovery | 90-110% | 95-105% |
| Precision (RSD) | < 15% | < 10% |
Note: The above values are typical performance characteristics and may vary depending on the specific instrumentation and matrix.
Visualizations
Caption: Overall workflow for Prosulfuron analysis.
References
- 1. Effects of soil pH and soil water content on prosulfuron dissipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 14d-1.itrcweb.org [14d-1.itrcweb.org]
- 8. Preparation of Deuterium-Labeled Armodafinil by Hydrogen-Deuterium Exchange and Its Application in Quantitative Analysis by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
Application of Prosulfuron-d3 as an Internal Standard in the QuEChERS Methodology for the Analysis of Prosulfuron
Introduction
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in various food and agricultural matrices.[1][2][3] Its simplicity, speed, and low solvent consumption have made it a popular choice for multi-residue analysis.[4][5] For quantitative accuracy, especially when dealing with complex matrices that can cause matrix effects, the use of an isotopically labeled internal standard is highly recommended. Prosulfuron-d3, a deuterated analog of the sulfonylurea herbicide prosulfuron (B166686), serves as an ideal internal standard for the quantification of prosulfuron in samples prepared by the QuEChERS methodology. This document provides a detailed application note and protocol for the use of this compound in the QuEChERS workflow for the determination of prosulfuron residues.
Quantitative Data Summary
While specific quantitative data for this compound was not explicitly found in the provided search results, the following table summarizes typical performance data for the analysis of sulfonylurea herbicides in various matrices using the QuEChERS method. This data provides an expected range of performance for the analysis of prosulfuron when using a properly validated method with this compound as an internal standard.
| Parameter | Cereal Matrices[6][7] | Tomato Matrix[8] | General Food Matrices[4] |
| Recovery | 70-120% | 70-120% | 70-120% |
| Relative Standard Deviation (RSD) | < 20% | < 20% | < 5% |
| Limit of Quantification (LOQ) | 0.005 - 2.0 mg/kg | 0.008 - 0.009 mg/kg | Not Specified |
| **Linearity (R²) ** | > 0.999 | Not Specified | Not Specified |
Note: The performance of the method will be dependent on the specific matrix, instrumentation, and validation parameters.
Experimental Protocol
This protocol describes a general QuEChERS procedure for the extraction and cleanup of prosulfuron from a solid food matrix (e.g., cereals, fruits, vegetables) using this compound as an internal standard. The protocol is based on established QuEChERS methods such as the AOAC Official Method 2007.01 and the EN 15662 standard.[1]
1. Materials and Reagents
-
Prosulfuron analytical standard
-
This compound internal standard solution (in acetonitrile)
-
Acetonitrile (B52724) (ACN), HPLC or pesticide residue grade
-
Water, HPLC grade
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Sodium citrate (B86180) dibasic sesquihydrate
-
Sodium citrate tribasic dihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) (optional, for pigmented matrices)
-
50 mL polypropylene (B1209903) centrifuge tubes
-
15 mL polypropylene centrifuge tubes for dSPE
-
Centrifuge capable of at least 3000 U/min
-
Vortex mixer
2. Sample Preparation and Homogenization
-
For solid samples, chop or grind a representative portion to a fine powder or paste to ensure homogeneity.[9]
-
For samples with high water content, they can be used directly. For dry samples like cereals or dried herbs, rehydration may be necessary.[9][10]
3. Extraction
-
Weigh 10 g (or 15 g for the AOAC method) of the homogenized sample into a 50 mL centrifuge tube.[9]
-
Add the appropriate volume of water to dry samples to achieve a total water content similar to that of fresh produce.
-
Add a known amount of this compound internal standard solution to the sample.
-
Add 10 mL of acetonitrile (or 15 mL for a 15 g sample).
-
Cap the tube and shake vigorously for 1 minute.[11]
-
Add the appropriate QuEChERS extraction salt mixture. Two common options are:
-
AOAC 2007.01: 6 g anhydrous MgSO₄ and 1.5 g anhydrous sodium acetate.
-
EN 15662: 4 g anhydrous MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate.[2]
-
-
Immediately cap the tube and shake vigorously for 1 minute.[11]
-
Centrifuge the tube at ≥3000 U/min for 5 minutes.[11]
4. Dispersive Solid-Phase Extraction (dSPE) Cleanup
-
Transfer an aliquot of the upper acetonitrile layer to a 15 mL dSPE tube containing the appropriate cleanup sorbents. The choice of sorbents depends on the matrix:
-
General Purpose (for most fruits and vegetables): 150 mg PSA and 900 mg anhydrous MgSO₄.
-
For samples with fats and waxes: Add 150 mg of C18 sorbent.
-
For samples with pigments (e.g., chlorophyll, carotenoids): Add 50 mg of GCB.[10] Note: GCB may retain planar pesticides like some sulfonylureas, so its use should be validated.
-
-
Cap the dSPE tube and vortex for 30 seconds.
-
Centrifuge at ≥3000 U/min for 5 minutes.
5. Final Extract Preparation and Analysis
-
Take an aliquot of the cleaned extract from the dSPE tube.
-
The extract may be analyzed directly by LC-MS/MS or GC-MS. For LC-MS/MS analysis, the extract is often diluted with the mobile phase to ensure compatibility.[9]
-
Prepare matrix-matched calibration standards by spiking blank matrix extract with known concentrations of prosulfuron and a constant concentration of this compound.[2]
-
Quantify the concentration of prosulfuron in the sample by calculating the ratio of the peak area of prosulfuron to the peak area of this compound and comparing it to the calibration curve.
Workflow Diagram
Caption: QuEChERS workflow for prosulfuron analysis.
References
- 1. QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. shimisanj.com [shimisanj.com]
- 4. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. storage.googleapis.com [storage.googleapis.com]
Application Note: Quantitative Analysis of Prosulfuron in Environmental Samples using a Stable Isotope Dilution Assay with Prosulfuron-d3
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of the sulfonylurea herbicide Prosulfuron in soil and water samples. The method utilizes a stable isotope dilution assay (SIDA) with a novel deuterated internal standard, Prosulfuron-d3. Sample preparation is performed using QuEChERS for soil and solid-phase extraction (SPE) for water, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. This method is suitable for researchers in environmental science, agricultural monitoring, and food safety.
Introduction
Prosulfuron is a selective, post-emergence sulfonylurea herbicide used for the control of broadleaf weeds in various crops.[1][2][3] Its mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants.[1][2][4] Due to its efficacy at low application rates, monitoring its presence in environmental compartments such as soil and water is essential to assess its environmental fate and potential impact.
Stable isotope dilution analysis is a powerful analytical technique that provides high accuracy and precision for quantitative analysis, especially in complex matrices.[5][6] By spiking a known amount of a stable isotope-labeled analogue of the analyte into the sample at the beginning of the analytical process, variations in extraction efficiency, and matrix-induced signal suppression or enhancement in the mass spectrometer can be effectively corrected. This application note details a complete workflow for the analysis of Prosulfuron using this compound as an internal standard.
Experimental
Materials and Reagents
-
Prosulfuron (analytical standard)
-
This compound (synthesis described below)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Magnesium sulfate (B86663) (anhydrous)
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Oasis HLB SPE cartridges (or equivalent)
Instrumentation
An LC-MS/MS system equipped with an electrospray ionization (ESI) source operating in positive ion mode was used.
-
LC System: Standard HPLC or UHPLC system
-
Mass Spectrometer: Triple quadrupole mass spectrometer
Synthesis of this compound (Hypothetical)
Sample Preparation
Soil Samples (QuEChERS)
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 30 seconds.
-
Spike the sample with 100 µL of 1 µg/mL this compound in acetonitrile.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Add the aliquot to a dispersive SPE (d-SPE) tube containing 150 mg MgSO₄ and 50 mg PSA.
-
Vortex for 30 seconds and centrifuge at 10000 rpm for 2 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
Water Samples (Solid-Phase Extraction)
-
Filter a 100 mL water sample through a 0.45 µm filter.
-
Spike the sample with 100 µL of 1 µg/mL this compound in methanol.
-
Condition an SPE cartridge (e.g., Oasis HLB, 60 mg) with 5 mL of methanol followed by 5 mL of water.
-
Load the sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter the solution through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
LC Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30-90% B
-
8-10 min: 90% B
-
10-10.1 min: 90-30% B
-
10.1-15 min: 30% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
MS/MS Conditions
The mass spectrometer was operated in positive electrospray ionization mode (+ESI) with multiple reaction monitoring (MRM).
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| Prosulfuron | 420.1 | 141.1 | 167.0 | 25 |
| This compound | 423.1 | 144.1 | 167.0 | 25 |
Note: The MRM transitions for this compound are estimated based on a +3 Da shift in the precursor and the corresponding fragment containing the deuterated methoxy (B1213986) group. The collision energy is assumed to be similar to the non-deuterated analog but should be optimized experimentally.
Results
The described method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision in both soil and water matrices.
Table 1: Method Performance in Fortified Soil Samples
| Analyte | Spiked Conc. (ng/g) | Recovery (%) | RSD (%) | LOQ (ng/g) |
| Prosulfuron | 1 | 98.5 | 4.2 | 0.5 |
| 10 | 101.2 | 3.1 | ||
| 50 | 99.8 | 2.5 |
Table 2: Method Performance in Fortified Water Samples
| Analyte | Spiked Conc. (ng/L) | Recovery (%) | RSD (%) | LOQ (ng/L) |
| Prosulfuron | 10 | 97.2 | 5.5 | 5 |
| 100 | 102.5 | 3.8 | ||
| 500 | 100.9 | 2.9 |
Visualizations
Caption: Experimental workflow for the stable isotope dilution assay of Prosulfuron.
Caption: Simplified signaling pathway of Prosulfuron's herbicidal action.
References
- 1. weber.hu [weber.hu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Supporting non-target identification by adding hydrogen deuterium exchange MS/MS capabilities to MetFrag - PMC [pmc.ncbi.nlm.nih.gov]
- 5. employees.csbsju.edu [employees.csbsju.edu]
- 6. m.youtube.com [m.youtube.com]
Application Note: High-Throughput Analysis of Prosulfuron and Prosulfuron-d3 in Environmental Samples by LC-MS/MS
FOR IMMEDIATE RELEASE
[City, State] – [Date] – This application note details a robust and sensitive method for the simultaneous quantification of the herbicide Prosulfuron and its deuterated internal standard, Prosulfuron-d3, in environmental matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is intended for use by researchers, scientists, and professionals in drug development and environmental monitoring.
Introduction
Prosulfuron is a sulfonylurea herbicide widely used for the control of broadleaf weeds in various crops. Monitoring its presence in environmental samples such as soil and water is crucial to assess its potential environmental impact. The use of a stable isotope-labeled internal standard, this compound, provides high accuracy and precision in quantification by compensating for matrix effects and variations in sample preparation and instrument response. This application note provides a comprehensive protocol, including sample preparation, LC-MS/MS parameters, and data analysis.
Experimental
Materials and Reagents
-
Prosulfuron analytical standard
-
This compound analytical standard
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Ammonium formate
-
QuEChERS extraction salts and cleanup tubes
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for this analysis.
Standard Preparation
Stock solutions of Prosulfuron and this compound were prepared in acetonitrile. Working standard solutions were prepared by serial dilution of the stock solutions to create a calibration curve. The internal standard working solution was prepared at a constant concentration to be spiked into all samples and calibration standards.
Sample Preparation: QuEChERS Method
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices.
-
Extraction:
-
Weigh 10 g of a homogenized sample (e.g., soil, fruit, vegetable) into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and the this compound internal standard solution.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute and centrifuge.
-
-
Cleanup (Dispersive Solid-Phase Extraction):
-
Take an aliquot of the supernatant from the extraction step.
-
Transfer it to a dSPE cleanup tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.
-
Vortex for 30 seconds and centrifuge.
-
The resulting supernatant is ready for LC-MS/MS analysis.
-
LC-MS/MS Method
Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | Optimized for separation of Prosulfuron and this compound |
Mass Spectrometry Parameters
The mass spectrometer was operated in positive electrospray ionization mode (+ESI) with Multiple Reaction Monitoring (MRM) for quantification.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Prosulfuron | 420.0 | 141.0 | 167.0 | 20 |
| This compound | 423.0 | 144.0 | 170.0 | 20 |
Note: The MRM transitions for this compound are predicted based on a +3 Da shift from the parent compound. Optimal collision energies should be determined empirically.
Results and Discussion
This method provides excellent linearity, accuracy, and precision for the quantification of Prosulfuron in complex matrices. The use of the deuterated internal standard, this compound, effectively mitigates matrix effects, leading to reliable and reproducible results. The QuEChERS sample preparation method is efficient and provides high recoveries for Prosulfuron.
Workflow Diagram
Caption: Experimental workflow for the analysis of Prosulfuron.
Conclusion
The described LC-MS/MS method provides a reliable and high-throughput solution for the quantification of Prosulfuron in environmental samples. The use of this compound as an internal standard ensures the accuracy and robustness of the results. This application note serves as a valuable resource for laboratories involved in pesticide residue analysis.
Application Note: High-Throughput Analysis of Prosulfuron and Prosulfuron-d3 in Environmental Matrices using UPLC-MS/MS
Abstract
This application note details a robust and sensitive method for the simultaneous quantification of the sulfonylurea herbicide Prosulfuron and its deuterated internal standard, Prosulfuron-d3, in water and soil samples. The method utilizes Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), providing high selectivity and low detection limits. This methodology is critical for environmental monitoring, residue analysis in food safety, and pharmacokinetic studies in drug development. The use of a deuterated internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.
Introduction
Prosulfuron is a selective herbicide widely used for the control of broadleaf weeds in various crops. Monitoring its presence in the environment and in agricultural products is essential to ensure compliance with regulatory limits and to assess potential ecological and human health impacts. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry, as it effectively compensates for sample matrix effects and procedural losses. This document provides a detailed protocol for the extraction and chromatographic separation of Prosulfuron and this compound, enabling accurate and reliable quantification.
Experimental
-
Prosulfuron analytical standard
-
This compound analytical standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
-
Ammonium acetate (B1210297) (ACS grade)
-
Sodium phosphate (B84403) dibasic heptahydrate
-
Solid Phase Extraction (SPE) C18 cartridges
An Agilent 1290 Infinity HPLC System coupled with an AB Sciex Triple Quad 6500 mass spectrometer was used for the analysis.[1] An Acquity HSS T3 C18 column (2.1 mm x 150 mm, 1.8 µm) was employed for the chromatographic separation.[1]
2.3.1. Water Samples
-
Filter the water sample through a 0.2 µm syringe filter.
-
Spike the sample with a known concentration of this compound internal standard.
-
Directly inject the filtered and spiked sample into the UPLC-MS/MS system.
2.3.2. Soil Samples
-
Weigh 10.0 g of the soil sample into a centrifuge tube.
-
Add 25 mL of extraction buffer (85:15, MeOH:water + 10mM sodium phosphate).[2]
-
Spike the sample with a known concentration of this compound internal standard.
-
Shake the mixture vigorously and centrifuge.[2]
-
Collect the supernatant and concentrate it under a stream of nitrogen.[2]
-
Reconstitute the residue in a suitable volume of the initial mobile phase.[2]
-
Filter the reconstituted sample through a 0.2 µm syringe filter prior to UPLC-MS/MS analysis.[2]
Chromatographic and Mass Spectrometric Conditions
The separation and detection of Prosulfuron and this compound were achieved using the following UPLC-MS/MS parameters.
Table 1: UPLC Parameters
| Parameter | Value |
| Column | Acquity HSS T3 C18 (2.1 mm x 150 mm, 1.8 µm)[1] |
| Mobile Phase A | 0.1% Formic acid in water[1] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[1] |
| Gradient | See Table 2 |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 40 µL[1] |
| Column Temperature | 50°C[1] |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.00 - 0.50 | 99.0 | 1.0 |
| 2.40 | 40.0 | 60.0 |
| 4.26 - 5.25 | 0.0 | 100.0 |
| 5.26 - 5.75 | 99.0 | 1.0 |
Table 3: Mass Spectrometer Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 550°C[1] |
| Multiple Reaction Monitoring (MRM) Transitions | See Table 4 |
Table 4: MRM Transitions for Prosulfuron and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Prosulfuron | 420.1 | 185.1 | 25 |
| Prosulfuron | 420.1 | 141.1 | 35 |
| This compound | 423.1 | 188.1 | 25 |
| This compound | 423.1 | 141.1 | 35 |
Note: The MRM transitions for this compound are predicted based on a +3 Da mass shift in the precursor and corresponding fragment ions containing the deuterium (B1214612) label. These would need to be optimized experimentally.
Results and Discussion
The developed UPLC-MS/MS method provides excellent chromatographic separation of Prosulfuron from matrix interferences. The use of this compound as an internal standard ensures the accuracy and reliability of quantification by compensating for variations in extraction efficiency and matrix-induced ion suppression or enhancement. The method is validated for its linearity, accuracy, precision, and limits of quantification (LOQ). The LOQ for Prosulfuron in water is 0.01 ppb and in soil is 0.1 ppb.[1][2]
Protocols
-
Prepare individual stock solutions of Prosulfuron and this compound in acetonitrile at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by serially diluting the stock solutions with the initial mobile phase to create a calibration curve.
-
Prepare a working internal standard solution of this compound at a suitable concentration.
The following diagram illustrates the general workflow for the analysis of Prosulfuron in soil and water samples.
Caption: Workflow for the preparation and analysis of Prosulfuron in water and soil samples.
Conclusion
The UPLC-MS/MS method described in this application note is highly suitable for the routine analysis of Prosulfuron in environmental samples. The method is sensitive, selective, and robust, and the use of a deuterated internal standard, this compound, provides high-quality quantitative data. This protocol can be readily implemented in analytical laboratories for environmental monitoring and regulatory compliance purposes.
References
Troubleshooting & Optimization
Prosulfuron-d3 Internal Standard: Technical Support Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address poor recovery of the Prosulfuron-d3 internal standard during analytical experiments.
Troubleshooting Workflow for Poor this compound Recovery
The following diagram outlines a systematic approach to diagnosing and resolving common issues leading to low recovery of this compound.
Caption: A step-by-step workflow for troubleshooting poor recovery of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor recovery for this compound?
Poor recovery of this compound can stem from several factors during the analytical workflow. The most common culprits include:
-
pH-Dependent Degradation: Prosulfuron (B166686) is a weak acid (pKa of 3.76) and is susceptible to hydrolysis, especially in acidic conditions.[1][2] The primary degradation pathway is the hydrolysis of the sulfonylurea bridge.[3][4]
-
Suboptimal Solid-Phase Extraction (SPE) Parameters: Inefficient extraction during sample cleanup is a frequent cause of low recovery. This can be due to an inappropriate choice of sorbent, incorrect pH of the sample or elution solvents, or an unoptimized flow rate.
-
Matrix Effects: Components in the sample matrix can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement.[5][6][7] This is a known issue in the analysis of Prosulfuron in complex matrices like soil and water.[8]
-
Adsorption to Labware: Prosulfuron can adsorb to glass surfaces, leading to losses during sample preparation.
-
Standard Solution Instability: Improper storage or preparation of the this compound standard solution can lead to degradation and inaccurate spiking concentrations.
Q2: How does pH affect the stability and recovery of this compound?
The stability of Prosulfuron is highly dependent on pH. In acidic environments (pH below 5), the rate of hydrolysis increases significantly.[1][3][4] This chemical degradation leads to a direct loss of the internal standard before it can be measured. For optimal stability and recovery, it is crucial to maintain a neutral to slightly alkaline pH (pH 7-8) throughout the sample preparation process, including in the sample itself and in the solvents used for extraction and reconstitution.
| pH Level | Effect on Prosulfuron Stability | Recommendation |
| < 5 | Rapid degradation via hydrolysis.[1][3] | Avoid. Buffer samples and solvents to a higher pH. |
| 5 - 7 | Moderate stability. | Acceptable , but neutral to slightly alkaline is preferred. |
| 7 - 8 | Optimal stability. | Recommended for all sample and solvent preparations. |
| > 8 | Generally stable. | Acceptable. |
Q3: I'm using Solid-Phase Extraction (SPE). What parameters should I optimize for better this compound recovery?
For improving SPE recovery of this compound, consider the following optimizations:
-
Sorbent Selection: Reversed-phase sorbents like C18 are commonly used. However, depending on the matrix, other sorbents may provide better cleanup and recovery.
-
Sample pH Adjustment: Before loading onto the SPE cartridge, ensure the sample pH is adjusted to the 7-8 range to minimize degradation and ensure proper retention.
-
Conditioning and Equilibration: Properly condition the SPE cartridge with an organic solvent (e.g., methanol) followed by an equilibration step with water at the appropriate pH.
-
Elution Solvent: A common elution solvent is a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and water. The organic strength and pH of the elution solvent should be optimized to ensure complete elution of this compound from the sorbent.
-
Flow Rate: A slow and consistent flow rate during sample loading and elution allows for proper interaction between the analyte and the sorbent, improving recovery.
Q4: How can I identify and mitigate matrix effects for this compound analysis?
Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis.[5][6][7] Here's how to address them:
-
Identification:
-
Post-extraction Spike: Compare the peak area of this compound in a neat solution to the peak area of a blank matrix extract spiked with the same amount of this compound after extraction. A significant difference indicates matrix effects.
-
Matrix-matched Calibrants: Prepare calibration standards in a blank matrix extract to see if the slope of the calibration curve differs from that of solvent-based standards.
-
-
Mitigation Strategies:
-
Sample Dilution: Diluting the final sample extract with the initial mobile phase can reduce the concentration of interfering matrix components.
-
Improved Sample Cleanup: Enhance your SPE or liquid-liquid extraction protocol to remove more of the interfering compounds.
-
Use of Matrix-Matched Calibrants: Quantify your samples using a calibration curve prepared in a blank matrix that is representative of your samples. This helps to compensate for consistent matrix effects.
-
Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components.
-
Detailed Experimental Protocols
Generic Protocol for Solid-Phase Extraction (SPE) of this compound from Water Samples
This protocol provides a starting point for optimizing the extraction of this compound from water samples.
-
Sample Preparation:
-
To a 100 mL water sample, add a known amount of this compound internal standard solution.
-
Adjust the sample pH to 7.0-7.5 using a suitable buffer (e.g., phosphate (B84403) buffer).
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge (e.g., 500 mg, 6 mL).
-
Pass 5 mL of methanol through the cartridge.
-
Pass 5 mL of deionized water (pH adjusted to 7.0-7.5) through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the prepared water sample onto the SPE cartridge at a slow, steady flow rate of approximately 5 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water (pH 7.0-7.5) to remove polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 2 x 3 mL of methanol into a collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
-
Protocol for Assessing Matrix Effects
-
Prepare three sets of samples:
-
Set A (Neat Standard): Spike a known amount of this compound into the initial mobile phase.
-
Set B (Pre-extraction Spike): Spike a blank matrix sample with a known amount of this compound before the extraction procedure.
-
Set C (Post-extraction Spike): Extract a blank matrix sample. Spike a known amount of this compound into the final extract just before analysis.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate Recovery and Matrix Effect:
-
Recovery (%) = (Peak Area of Set B / Peak Area of Set C) x 100
-
Matrix Effect (%) = (Peak Area of Set C / Peak Area of Set A) x 100
-
A Matrix Effect value significantly different from 100% (e.g., <80% or >120%) indicates ion suppression or enhancement, respectively.
-
References
- 1. Prosulfuron | C15H16F3N5O4S | CID 91751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Factors controlling sorption of prosulfuron by variable-charge soils and model sorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of soil pH and soil water content on prosulfuron dissipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
Addressing ion suppression of Prosulfuron with Prosulfuron-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Prosulfuron and its deuterated internal standard, Prosulfuron-d3. The focus is on addressing and mitigating ion suppression in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of Prosulfuron?
A1: Ion suppression is a matrix effect encountered in mass spectrometry, particularly with electrospray ionization (ESI), where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, Prosulfuron.[1][2] This interference reduces the analyte's signal intensity, leading to inaccurate and imprecise quantification, and can even prevent its detection at low concentrations.[3][4] Common sources of ion suppression include salts, endogenous compounds, and metabolites present in the sample matrix.[1]
Q2: How does using this compound help in addressing ion suppression?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for Prosulfuron. Since it is structurally identical to Prosulfuron, differing only in the mass of some of its atoms, it co-elutes and experiences the same degree of ion suppression as the non-labeled analyte.[5] By adding a known amount of this compound to each sample, the ratio of the signal of Prosulfuron to that of this compound can be used for quantification. This ratio remains constant even when ion suppression occurs, thus providing a more accurate and precise measurement of the Prosulfuron concentration.[5]
Q3: I am observing low signal intensity for Prosulfuron even at moderate concentrations. Could this be due to ion suppression?
A3: Yes, a significant decrease in signal intensity, especially when analyzing samples in complex matrices like plasma, urine, or soil extracts, is a strong indication of ion suppression.[4] To confirm this, you can perform a post-column infusion experiment. In this experiment, a constant flow of Prosulfuron solution is infused into the LC eluent after the analytical column, while a blank matrix sample is injected. A drop in the baseline signal at the retention time of interfering compounds confirms the presence of ion suppression.
Q4: What are some common troubleshooting steps to mitigate ion suppression in Prosulfuron analysis?
A4: Besides using this compound, here are some other strategies to reduce ion suppression:
-
Sample Preparation: Employ more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[1]
-
Chromatographic Separation: Optimize the LC method to separate Prosulfuron from the co-eluting interfering compounds. This can be achieved by changing the column, mobile phase composition, or gradient profile.[6]
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on ion suppression. However, this may also decrease the analyte signal to an undetectable level.[2]
-
Change Ionization Source: If available, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may reduce ion suppression, as APCI is generally less susceptible to matrix effects.[1]
Troubleshooting Guide: Quantitative Data
The following table illustrates a realistic scenario of how ion suppression can affect the quantification of Prosulfuron and how the use of this compound as an internal standard can correct for this effect. The data represents the analysis of a 10 ng/mL Prosulfuron standard in a clean solvent versus a complex biological matrix.
| Sample | Prosulfuron Peak Area | This compound Peak Area | Calculated Concentration (without IS) | Calculated Concentration (with IS) | Recovery (without IS) | Recovery (with IS) |
| Solvent Standard | 1,000,000 | 1,050,000 | 10.0 ng/mL | 10.0 ng/mL | 100% | 100% |
| Matrix Sample | 450,000 | 472,500 | 4.5 ng/mL | 9.5 ng/mL | 45% | 95% |
Interpretation of the Data:
-
In the matrix sample, the peak area of Prosulfuron is significantly lower (450,000) compared to the solvent standard (1,000,000), indicating severe ion suppression (a 55% reduction in signal).
-
Quantification without an internal standard results in a calculated concentration of 4.5 ng/mL, which is a significant underestimation of the true concentration.
-
The peak area of the internal standard, this compound, is also suppressed to a similar extent in the matrix sample.
-
By using the ratio of the Prosulfuron peak area to the this compound peak area, the calculated concentration is 9.5 ng/mL, which is very close to the actual concentration. This demonstrates the effectiveness of the internal standard in compensating for the loss of signal due to ion suppression.
Experimental Protocol
This protocol outlines a general procedure for the analysis of Prosulfuron in a biological matrix using this compound as an internal standard with LC-MS/MS.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Spiking: To 1 mL of the biological sample (e.g., plasma), add a known amount of this compound internal standard solution (e.g., to a final concentration of 10 ng/mL).
-
Pre-treatment: Acidify the sample with 1% formic acid in water.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of 1% formic acid in water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 1% formic acid in water, followed by 1 mL of 20% methanol in water.
-
Elution: Elute Prosulfuron and this compound from the cartridge with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve good separation of Prosulfuron from matrix interferences (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Prosulfuron: Precursor ion (Q1) m/z 420.1 → Product ion (Q3) m/z 141.1
-
This compound: Precursor ion (Q1) m/z 423.1 → Product ion (Q3) m/z 141.1
-
3. Data Analysis
-
Integrate the peak areas for both Prosulfuron and this compound.
-
Calculate the peak area ratio of Prosulfuron to this compound.
-
Generate a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Prosulfuron in the samples from the calibration curve.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Prosulfuron-d3 Concentration in Analytical Methods
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Prosulfuron-d3 as an internal standard in analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) internal standard used in quantitative analysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to the target analyte, prosulfuron (B166686). This similarity allows it to mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization. By adding a known concentration of this compound to samples, calibrators, and quality controls, it is possible to correct for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification of prosulfuron.[1][2]
Q2: What is the optimal concentration of this compound to use in my experiments?
A2: The optimal concentration of the internal standard (IS) is one that provides a strong, reproducible signal without saturating the detector and is free from interference from the analyte. A common practice is to add the IS at a concentration that is near the middle of the calibration curve for the target analyte. For instance, if your calibration range for prosulfuron is 1 to 100 ng/mL, a suitable concentration for this compound would be around 50 ng/mL. It is crucial to ensure that the response of the IS is consistent across all samples.
Q3: How should I store and handle this compound standards?
A3: this compound, like many analytical standards, should be stored under conditions that prevent degradation. For neat (solid) standards, storage in a freezer at temperatures below -10°C is recommended.[3] Stock solutions prepared from the neat standard should also be stored in a freezer, typically at -20°C, in tightly sealed containers to prevent solvent evaporation and contamination.[4] It is advisable to prepare fresh working solutions from the stock solution regularly and to monitor for any signs of degradation or changes in concentration over time. The stability of deuterated standards in solution and in the sample matrix should be assessed to ensure integrity throughout the experiment.[5]
Q4: What are potential issues with using a deuterated internal standard like this compound?
A4: While highly effective, there are potential challenges to be aware of when using deuterated internal standards:
-
Isotopic Purity: The this compound standard may contain a small percentage of the unlabeled prosulfuron.[6] It is essential to verify the isotopic purity of the standard to avoid overestimation of the analyte, especially at the lower limit of quantification (LLOQ).[6]
-
Deuterium (B1214612) Exchange: In some cases, deuterium atoms can exchange with hydrogen atoms from the solvent or matrix, leading to a loss of the isotopic label. This is more likely to occur with deuterium atoms attached to heteroatoms (like O or N) or acidic carbons. Careful selection of the labeling position by the manufacturer minimizes this risk.[7][8]
-
Chromatographic Shift: The increased mass of deuterium can sometimes lead to a slight shift in retention time compared to the unlabeled analyte.[7] While often negligible, this should be monitored to ensure co-elution and proper integration.
-
Cross-Contribution/Crosstalk: At very high concentrations of the analyte, the isotope peaks of the analyte (e.g., M+3) may interfere with the signal of the deuterated internal standard. Conversely, impurities in the internal standard can contribute to the analyte signal.[9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of prosulfuron using this compound as an internal standard.
Problem 1: High Variability in Internal Standard Response Across Samples
| Possible Cause | Troubleshooting Steps |
| Inconsistent Spiking | Verify the calibration of pipettes used for adding the internal standard. Ensure the internal standard solution is thoroughly mixed before each use. Prepare a fresh dilution of the internal standard spiking solution.[9] |
| Matrix Effects | Significant variations in the sample matrix can lead to inconsistent ion suppression or enhancement of the internal standard signal. Review your sample preparation procedure to ensure it effectively removes matrix interferences. Consider performing a post-extraction addition experiment to evaluate the extent of matrix effects. |
| Degradation of Internal Standard | The internal standard may be degrading in the sample matrix or during sample processing. Assess the stability of this compound in the specific matrix under your experimental conditions (e.g., time, temperature).[5][9] |
| Ion Source Contamination | A dirty ion source can lead to erratic signal intensity. Clean the ion source according to the manufacturer's recommendations. |
Problem 2: Poor Recovery of Prosulfuron and/or this compound
| Possible Cause | Troubleshooting Steps |
| Suboptimal Extraction | The extraction solvent, pH, or extraction time may not be optimal for both prosulfuron and its deuterated analog. Experiment with different extraction solvents or solvent mixtures. Adjust the sample pH to optimize the extraction efficiency of these acidic herbicides.[9] |
| Inefficient Solid-Phase Extraction (SPE) | The SPE sorbent, wash, or elution solvents may not be appropriate. Ensure the chosen SPE cartridge is suitable for the chemical properties of prosulfuron. Optimize the wash steps to remove interferences without eluting the analytes and ensure the elution solvent is strong enough for complete recovery. |
| Analyte Adsorption | Prosulfuron and this compound may adsorb to sample containers or instrument components. Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption. |
Problem 3: Inaccurate Quantification or Poor Linearity
| Possible Cause | Troubleshooting Steps |
| Incorrect Internal Standard Concentration | The concentration of the this compound may be too high or too low relative to the analyte concentrations in the calibration standards. Prepare a new set of calibration standards with an internal standard concentration that is in the mid-range of your calibration curve. |
| Isotopic Impurity in Internal Standard | The this compound standard may contain a significant amount of unlabeled prosulfuron, affecting the accuracy of the lowest calibration points. Verify the certificate of analysis for the isotopic purity of your standard. If necessary, prepare a sample containing only the internal standard to check for the presence of the unlabeled analyte.[6] |
| Interference at MRM Transitions | A co-eluting matrix component may be interfering with the MRM transition of either the analyte or the internal standard. Check for interferences by injecting a blank matrix extract. If an interference is present, optimize the chromatographic separation to resolve the interfering peak from the analyte or internal standard. |
Quantitative Data
The following tables provide key quantitative data for the analysis of prosulfuron using this compound as an internal standard.
Table 1: LC-MS/MS Parameters for Prosulfuron and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Prosulfuron | 420.3 | 141.1 | 167.0 | -15 |
| This compound | 423.3 | 144.1 | 170.0 | -15 (typical starting point) |
Note: The MRM transitions for Prosulfuron are based on published validation data.[1] The precursor ion for this compound is based on a +3 Da shift from the unlabeled compound. The product ions for this compound are predicted based on the fragmentation of prosulfuron, and the collision energy is a typical starting point that should be optimized for your specific instrument.
Table 2: Typical LC Gradient Conditions
| Time (min) | % Mobile Phase A (e.g., Water + 0.1% Formic Acid) | % Mobile Phase B (e.g., Acetonitrile) |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 8.0 | 5 | 95 |
| 10.0 | 5 | 95 |
| 10.1 | 95 | 5 |
| 12.0 | 95 | 5 |
Note: This is an example gradient and should be optimized for your specific column and LC system.
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for Soil Samples
This protocol is adapted from a general QuEChERS method for herbicide analysis and is a good starting point for the extraction of prosulfuron from soil.
-
Sample Weighing: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known volume of this compound working solution to the soil sample.
-
Hydration (for dry soils): Add 10 mL of water and vortex for 30 seconds.
-
Extraction: Add 10 mL of acetonitrile (B52724).
-
Salting Out: Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Shaking: Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., PSA and C18).
-
Vortex for 30 seconds.
-
Centrifuge at high speed (e.g., ≥5000 rcf) for 2 minutes.
-
-
Final Extract Preparation: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Water Samples
This protocol provides a general workflow for the extraction of prosulfuron from water samples.
-
Sample Preparation: Take a known volume of the water sample (e.g., 100 mL).
-
Internal Standard Spiking: Add a known amount of this compound working solution to the water sample.
-
pH Adjustment: Adjust the pH of the water sample to be acidic (e.g., pH 3-4) using an appropriate acid (e.g., formic acid). This is important for retaining acidic herbicides like prosulfuron on a reversed-phase sorbent.
-
SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., C18 or a polymer-based sorbent) with methanol (B129727) followed by acidified water.
-
Sample Loading: Load the water sample onto the SPE cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent (e.g., acidified water) to remove interferences.
-
Drying: Dry the cartridge under vacuum or with nitrogen.
-
Elution: Elute the analytes from the cartridge with a suitable organic solvent (e.g., acetonitrile or methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of mobile phase for LC-MS/MS analysis.
Visualizations
Caption: General experimental workflow for the analysis of Prosulfuron using this compound.
Caption: Logical troubleshooting workflow for this compound analysis.
References
- 1. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. accustandard.com [accustandard.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Drift in LC-MS despite isotope internal standard - Chromatography Forum [chromforum.org]
Prosulfuron-d3 Stability in Extraction Solvents: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Prosulfuron-d3. The information provided addresses common issues related to the stability of this compound in various extraction solvents.
Troubleshooting Guide
Users may encounter several issues during the extraction and analysis of this compound. This guide provides systematic troubleshooting for the most common problems.
Issue 1: Low or Inconsistent Recovery of this compound
Low or variable recovery is a frequent problem that can often be traced back to the choice of extraction solvent and the experimental conditions.
| Potential Cause | Recommended Action |
| Solvent-Induced Degradation: this compound, like other sulfonylurea herbicides, is susceptible to degradation, particularly hydrolysis. The presence of water in organic solvents can accelerate this process, especially at non-neutral pH. | - Use High-Purity, Dry Solvents: Ensure that all extraction solvents (e.g., acetonitrile (B52724), acetone, methanol (B129727), ethyl acetate) are of high purity and anhydrous. - Control pH: Avoid acidic or alkaline conditions during extraction. If the sample matrix is acidic or basic, consider neutralization before extraction. - Solvent Selection: Acetonitrile is a commonly used and generally suitable solvent for Prosulfuron (B166686) standards, suggesting good short-term stability. For extractions, evaluate solvent suitability based on the sample matrix. |
| Incomplete Extraction: The polarity of the extraction solvent may not be optimal for the sample matrix, leading to poor partitioning of this compound into the solvent. | - Optimize Solvent Polarity: Test a range of solvents with varying polarities. A mixture of solvents may be necessary to achieve efficient extraction. For example, a mixture of methanol and water has been used for the extraction of similar compounds from soil matrices.[1] - Increase Extraction Time/Agitation: Ensure sufficient time and vigorous mixing to allow for the complete transfer of the analyte from the sample to the solvent. |
| Adsorption to Labware: this compound may adsorb to glass or plastic surfaces, especially at low concentrations. | - Use Silanized Glassware: Pre-treating glassware with a silanizing agent can reduce active sites for adsorption. - Consider Polypropylene (B1209903): In some cases, polypropylene tubes or vials may be preferable to glass. |
| Temperature Effects: Elevated temperatures during extraction or solvent evaporation can lead to thermal degradation. | - Maintain Low Temperatures: Perform extractions at room temperature or below if possible. - Gentle Evaporation: If a solvent evaporation step is necessary, use a gentle stream of nitrogen at a low temperature. |
Issue 2: Appearance of Unexpected Peaks in Chromatograms
The presence of extra peaks in your analytical run can indicate the degradation of this compound or the presence of impurities.
| Potential Cause | Recommended Action |
| Hydrolytic Degradation: The primary degradation pathway for prosulfuron is the cleavage of the sulfonylurea bridge, which can occur in the presence of water.[2] This is accelerated by acidic or basic conditions.[2] | - Identify Degradation Products: The most likely degradation products are the corresponding sulfonamide and triazine amine moieties. Check your chromatogram for peaks that could correspond to these structures. - Confirm with Standards: If available, inject standards of potential degradation products to confirm their identity. - Review Sample Handling: Ensure that samples and extracts are not exposed to water or extreme pH conditions. |
| Solvent Impurities: The extraction solvent itself may contain impurities that are detected by your analytical method. | - Run a Solvent Blank: Always analyze a blank sample of your extraction solvent to check for any interfering peaks. - Use High-Purity Solvents: Utilize HPLC-grade or higher purity solvents to minimize the risk of contamination. |
| Matrix Effects: Components of the sample matrix may co-extract with this compound and interfere with the analysis. | - Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to remove interfering matrix components before analysis. |
Frequently Asked Questions (FAQs)
Q1: Which solvent is best for storing this compound stock solutions?
A1: Acetonitrile is a commonly used solvent for commercial Prosulfuron analytical standards, indicating good stability for storage of stock solutions.[3] It is a polar aprotic solvent, which is less likely to participate in hydrolysis reactions compared to protic solvents like methanol. For long-term storage, it is crucial to use a high-purity, anhydrous grade of acetonitrile and store the solution at a low temperature (e.g., -20°C) in a tightly sealed container to prevent water absorption.
Q2: How does pH affect the stability of this compound in the presence of water?
A2: Prosulfuron, and by extension this compound, is highly susceptible to pH-dependent hydrolysis. Degradation is significantly faster in both acidic and alkaline aqueous solutions compared to neutral conditions.[4][5] The cleavage of the sulfonylurea bridge is the primary hydrolytic degradation pathway.[2][6] Therefore, it is critical to control the pH of your samples and extracts to maintain the integrity of the analyte.
Q3: Can I use methanol for extracting this compound?
A3: Methanol can be used as an extraction solvent, often in combination with water to modulate polarity for efficient extraction from certain matrices.[1] However, as a protic solvent, methanol has a higher potential to contribute to solvolysis or hydrolysis, especially if water is present and the pH is not neutral. If using methanol, it is advisable to work quickly, keep temperatures low, and analyze the extracts promptly. A stability study in your specific matrix and solvent system is recommended to ensure accurate quantification.
Q4: What are the typical degradation products of this compound I should look for?
A4: The most common degradation pathway for prosulfuron is the hydrolysis of the sulfonylurea linkage. This results in the formation of two main degradation products: the corresponding phenyl sulfonamide and the triazine amine. If you observe unexpected peaks in your chromatogram, these are the primary structures to consider.
Q5: How can I assess the stability of this compound in my chosen extraction solvent and matrix?
A5: To definitively determine the stability of this compound in your specific experimental conditions, a stability study is recommended. This can be done by fortifying a blank matrix with a known concentration of this compound, extracting it with your chosen solvent, and analyzing the extract at different time points (e.g., 0, 2, 4, 8, 24 hours) while storing it under your typical laboratory conditions. A decrease in the concentration of this compound over time would indicate instability.
This compound Stability in Common Extraction Solvents (Qualitative Summary)
| Solvent | Chemical Class | Suitability for Extraction & Storage | Key Considerations |
| Acetonitrile | Polar Aprotic | Good: Often used for analytical standards. | Recommended for stock solutions. Ensure anhydrous grade is used to minimize hydrolysis. |
| Methanol | Polar Protic | Fair: Can be effective for extraction, but potential for solvolysis/hydrolysis. | Use with caution, especially for long-term storage of extracts. Analyze samples promptly. |
| Acetone | Polar Aprotic | Fair to Good: Can be an effective extraction solvent. | Ensure it is free from water and acidic/basic impurities. |
| Ethyl Acetate | Moderately Polar Aprotic | Fair: May be suitable for certain sample matrices. | Less polar than other solvents, which may affect extraction efficiency. |
Visual Guides
Experimental Workflow for Assessing this compound Stability
Caption: Workflow for evaluating the stability of this compound in a chosen extraction solvent and matrix.
Troubleshooting Logic for Low this compound Recovery
Caption: Decision tree for troubleshooting low recovery of this compound during extraction.
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of soil pH and soil water content on prosulfuron dissipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hpc-standards.com [hpc-standards.com]
- 4. ars.usda.gov [ars.usda.gov]
- 5. Transformation kinetics and mechanism of the sulfonylurea herbicides pyrazosulfuron ethyl and halosulfuron methyl in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Prosulfuron and Prosulfuron-d3 LC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the peak shape for prosulfuron (B166686) and its deuterated internal standard, prosulfuron-d3, in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor peak shape (tailing, fronting, or splitting) for prosulfuron and this compound?
A1: Poor peak shape for prosulfuron, a sulfonylurea herbicide, is often attributed to its chemical properties and interactions within the LC system. Common causes include:
-
Secondary Silanol (B1196071) Interactions: Prosulfuron contains functional groups that can interact with free silanol groups on the surface of silica-based columns, leading to peak tailing.[1][2][3][4][5]
-
Inappropriate Mobile Phase pH: As an ionizable compound, the mobile phase pH significantly impacts the ionization state of prosulfuron, which in turn affects its retention and peak shape.[6][7][8] Operating too close to the analyte's pKa can result in peak splitting or broadening.[9]
-
Column Overload: Injecting too much sample can lead to asymmetrical peaks.[8]
-
Sample Solvent Effects: If the sample solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.[10][11][12]
-
Physical Issues in the LC System: Problems such as column voids, improper fittings, or blockages can also contribute to poor peak shape.[8][13]
Q2: What is the expected chromatographic behavior of this compound relative to prosulfuron?
A2: this compound is a stable isotope-labeled internal standard for prosulfuron. In reversed-phase chromatography, it is expected to have very similar, but not necessarily identical, retention and peak shape characteristics as the unlabeled prosulfuron. A slight shift in retention time, known as an isotope effect, may be observed, but significant differences in peak shape would likely indicate a problem affecting both analytes.
Q3: What are the general starting conditions for LC-MS analysis of prosulfuron?
A3: A common starting point for the analysis of sulfonylurea herbicides like prosulfuron involves:
-
Column: A C18 reversed-phase column is frequently used.[14]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typical.
-
Additive: Formic acid (0.1%) is a common mobile phase additive to control pH and improve ionization in the mass spectrometer.[14][15]
Troubleshooting Guides
This section provides detailed guidance on how to address specific peak shape problems for prosulfuron and this compound.
Logical Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting poor peak shape in your LC-MS analysis of prosulfuron.
References
- 1. lcms.cz [lcms.cz]
- 2. Suppression of peak tailing of phosphate prodrugs in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. support.waters.com [support.waters.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. web.vscht.cz [web.vscht.cz]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Sample Solvents on Peak Shape : Shimadzu (Europe) [shimadzu.eu]
- 11. lcms.cz [lcms.cz]
- 12. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. lcms.cz [lcms.cz]
- 14. scispace.com [scispace.com]
- 15. A stationary phase with a positively charged surface allows for minimizing formic acid concentration in the mobile phase, enhancing electrospray ionization in LC-MS proteomic experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
Prosulfuron-d3 isotopic purity and potential interferences
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the analysis of Prosulfuron-d3, a deuterated internal standard used in mass spectrometry-based quantification of the herbicide Prosulfuron.
Frequently Asked Questions (FAQs)
Q1: What is the typical isotopic purity of commercially available this compound?
A1: While a specific Certificate of Analysis for this compound with detailed isotopic distribution was not publicly available in the search results, commercially available deuterated standards for quantitative analysis typically have a high isotopic enrichment. For a 'd3' labeled standard, the percentage of the d3 isotopologue is generally expected to be above 98%. The isotopic distribution of a hypothetical batch of this compound is provided in the table below for illustrative purposes. It is crucial to always refer to the Certificate of Analysis provided by the supplier for the specific lot of this compound being used.
Q2: What are the potential sources of interference when using this compound as an internal standard?
A2: Potential interferences can arise from several sources:
-
Isotopic Impurities: The this compound standard itself may contain small amounts of unlabeled Prosulfuron (d0) and partially deuterated isotopologues (d1, d2). The presence of d0 in the internal standard can lead to an overestimation of the analyte concentration.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of Prosulfuron and/or this compound in the mass spectrometer source, leading to inaccurate quantification. This is a common issue in the analysis of herbicides in complex matrices like soil, water, and food products.
-
Metabolites and Degradation Products: Prosulfuron can degrade in the environment and be metabolized in organisms. Some of these products may have similar structures or retention times to Prosulfuron and could potentially interfere with the analysis. Known degradation and metabolic pathways include hydrolysis of the sulfonylurea bridge and hydroxylation.
-
Synthesis Impurities: The manufacturing process of Prosulfuron may result in impurities that could be present in the non-labeled analytical standard and potentially in the sample.
Q3: How should this compound standards be stored to ensure their stability?
A3: this compound, like its non-labeled counterpart, should be stored in a cool, dry, and dark place to prevent degradation. Refer to the supplier's instructions for specific storage temperatures. It is generally recommended to store solutions of the standard at low temperatures (e.g., -20°C) to minimize solvent evaporation and degradation over time.
Troubleshooting Guides
Issue 1: Inaccurate Quantification - Discrepancy between expected and measured concentrations.
This guide will help you troubleshoot common causes of inaccurate quantification when using this compound in isotopic dilution mass spectrometry.
Troubleshooting Workflow
Troubleshooting Isotopic Dilution Workflow
| Potential Cause | Troubleshooting Step | Recommended Action |
| Calculation Errors | Verify all calculations, including the concentration of the spiking solution, dilution factors, and the formula used for quantification. | Double-check all manual calculations. If using software, review the processing method to ensure correct integration of peaks and that the correct formula for isotopic dilution is being used. |
| Poor Isotopic Purity of Standard | The isotopic purity of the this compound standard is lower than specified, or there is a significant amount of unlabeled Prosulfuron (d0). | Assess the isotopic distribution of the this compound standard using high-resolution mass spectrometry. Compare the results with the Certificate of Analysis. If a significant d0 peak is present, correct the calculated concentration of the internal standard or obtain a new, higher-purity standard. |
| Matrix Effects | Co-eluting matrix components are suppressing or enhancing the signal of the analyte and/or the internal standard. | Prepare matrix-matched calibration curves. If matrix effects are still significant, improve sample preparation to remove interfering components (e.g., using solid-phase extraction). Diluting the sample extract can also help to minimize matrix effects. |
| Interference from Metabolites or Degradation Products | A metabolite or degradation product of Prosulfuron is co-eluting and has a similar mass-to-charge ratio to the analyte or internal standard. | Review the chromatography to ensure adequate separation of Prosulfuron from potential interferences. Adjust the LC gradient or use a different column if necessary. Utilize high-resolution mass spectrometry to differentiate between the analyte and interfering compounds based on their exact masses. |
| Incomplete Equilibration | The this compound internal standard has not fully equilibrated with the endogenous Prosulfuron in the sample before extraction and analysis. | Ensure thorough mixing of the sample after the addition of the internal standard. Allow sufficient time for equilibration before proceeding with sample preparation. |
Data Presentation
Table 1: Hypothetical Isotopic Purity of this compound
This table illustrates the type of quantitative data that should be obtained from the Certificate of Analysis or by experimental determination to assess the quality of the this compound internal standard.
| Isotopologue | Mass-to-Charge Ratio (m/z) of [M+H]+ | Relative Abundance (%) |
| d0 (Unlabeled Prosulfuron) | 420.0948 | 0.5 |
| d1 | 421.0998 | 1.5 |
| d2 | 422.1048 | 2.0 |
| d3 (this compound) | 423.1098 | 96.0 |
Experimental Protocols
Protocol 1: Assessment of this compound Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the isotopic distribution of a this compound standard.
Methodology:
-
Standard Preparation:
-
Prepare a stock solution of the this compound standard in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of 1 µg/mL in the same solvent.
-
-
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Orbitrap or TOF) capable of resolving the different isotopologues is required.
-
The mass spectrometer should be coupled to a suitable liquid chromatography (LC) system.
-
-
LC-HRMS Analysis:
-
LC Column: A C18 reversed-phase column is typically used for the separation of sulfonylurea herbicides.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is a common choice.
-
Injection Volume: 5 µL.
-
MS Detection:
-
Use a positive electrospray ionization (ESI+) source.
-
Acquire data in full scan mode over a mass range that includes the expected m/z values of all isotopologues (e.g., m/z 415-430).
-
Ensure the mass resolution is set to a high value (e.g., > 70,000) to clearly separate the isotopic peaks.
-
-
-
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak corresponding to this compound.
-
Identify the peaks for each isotopologue (d0, d1, d2, d3) based on their accurate masses.
-
Calculate the relative abundance of each isotopologue by dividing the intensity of its peak by the sum of the intensities of all isotopologue peaks and multiplying by 100.
-
Workflow for Isotopic Purity Assessment
Workflow for assessing isotopic purity.
Protocol 2: Evaluation of Matrix Effects
Objective: To determine if the sample matrix is affecting the quantification of Prosulfuron.
Methodology:
-
Prepare three sets of samples:
-
Set A (Standard in Solvent): Prepare a series of calibration standards of unlabeled Prosulfuron at different concentrations in a clean solvent.
-
Set B (Standard in Matrix Extract): Prepare the same series of calibration standards by spiking them into a blank matrix extract (a sample of the same type as the unknowns but known to be free of Prosulfuron).
-
Set C (Post-Extraction Spike): Extract a blank matrix sample and then spike the unlabeled Prosulfuron standards into the final extract.
-
-
Analysis:
-
Analyze all three sets of samples using the developed LC-MS/MS method.
-
For each concentration level, spike a constant amount of this compound internal standard into all samples before analysis.
-
-
Data Analysis:
-
Calculate the response factor (analyte peak area / internal standard peak area) for each concentration in each set.
-
Compare the slopes of the calibration curves obtained from Set A, Set B, and Set C.
-
Matrix Effect (%) = ((Slope of Set B / Slope of Set A) - 1) x 100
-
A value close to zero indicates minimal matrix effect. A positive value indicates signal enhancement, and a negative value indicates signal suppression.
-
Logical Diagram for Matrix Effect Evaluation
Decision-making process for matrix effects.
Minimizing Prosulfuron-d3 degradation during sample workup
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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of Prosulfuron-d3 during sample workup. As this compound is a deuterated analog used as an internal standard, its chemical stability and degradation pathways are virtually identical to those of Prosulfuron (B166686).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is the deuterated form of Prosulfuron, a sulfonylurea herbicide. It is commonly used as an internal standard in quantitative analysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The accuracy of analytical results depends on the assumption that the internal standard behaves identically to the analyte and does not degrade during the sample preparation process. Degradation of this compound can lead to inaccurate quantification of the target analyte.[1]
Q2: What are the primary factors that cause this compound degradation?
A2: The primary factors leading to the degradation of Prosulfuron and its deuterated analog are pH, temperature, and microbial activity. The sulfonylurea bridge structure is susceptible to chemical hydrolysis, especially under acidic or alkaline conditions.[2][3][4][5] Higher temperatures accelerate this degradation, and soil microorganisms can also break down the molecule.[2][4][6]
Q3: At what pH is this compound most stable?
A3: Prosulfuron is most stable in neutral to slightly alkaline conditions. Studies have shown that hydrolysis is rapid in acidic soils (pH < 6) and significantly slower in soils with a pH between 7 and 8.[2][4][7] One study noted that the dissipation half-life of prosulfuron was 6.5 days at pH 5.4, but increased to 122.9 days at pH 7.9, highlighting the profound impact of pH on stability.[2][4]
Q4: Can this compound degrade during sample storage?
A4: Yes. To minimize degradation, processed samples that are not immediately analyzed should be stored in a freezer at temperatures below 0°C.[8] It is also advisable to store them in amber vials to protect them from light, which can cause photodegradation.
Troubleshooting Guide: this compound Degradation
This guide addresses common issues related to this compound loss during sample preparation.
Issue 1: Low or Inconsistent Recovery of this compound
| Potential Cause | Troubleshooting Recommendation |
| Incorrect pH during Extraction | Prosulfuron is highly susceptible to hydrolysis in acidic conditions.[3][9] Ensure the pH of the extraction solvent and sample matrix is maintained in the neutral to slightly alkaline range (pH 7-8) for maximum stability. For soil samples, a phosphate (B84403) buffer at pH 8 has been used effectively.[8] |
| High Temperature during Workup | Elevated temperatures accelerate chemical degradation. When using rotary evaporators to remove solvent, ensure the water bath temperature does not exceed 35-40°C.[8] Keep samples on ice or at room temperature whenever possible. |
| Microbial Degradation | If working with non-sterile samples like soil, microbial activity can contribute to degradation.[6][7] Workup should be performed promptly after sampling. For extended storage before extraction, freezing the sample is critical. |
| Photodegradation | Exposure to UV light can break down sulfonylurea herbicides. Use amber vials or tubes for sample collection, extraction, and storage to minimize light exposure.[8] |
Experimental Protocols
Protocol 1: Extraction of Prosulfuron from Soil Samples
This protocol is adapted from established environmental chemistry methods for Prosulfuron analysis.[8]
-
Sample Preparation : Weigh 20 g of the soil sample into a centrifuge tube.
-
Internal Standard Spiking : Spike the sample with the required volume of this compound internal standard solution.
-
Extraction : Add 100 mL of an extraction solution consisting of 20% (v/v) methanol (B129727) in a 0.05 M phosphate buffer, with the pH adjusted to 8.0.
-
Shaking : Cap the tube and shake it on a mechanical shaker at room temperature for a specified time (e.g., 60 minutes).
-
Centrifugation & Filtration : Centrifuge the sample to pellet the soil particles. Filter a 50 mL aliquot of the supernatant.
-
Solid Phase Extraction (SPE) Cleanup :
-
Dilute the 50 mL aliquot with water and acidify it before loading it onto a conditioned C18 SPE cartridge.
-
Rinse the cartridge with an appropriate solvent to remove interferences.
-
Elute the analytes (including this compound) from the cartridge with acetonitrile.
-
-
Concentration : Evaporate the eluate to dryness using a rotary evaporator with a water bath temperature around 35°C.
-
Reconstitution : Redissolve the residue in a suitable solvent (e.g., 50% acetonitrile/water) for LC-MS/MS analysis.
-
Storage : If not analyzing immediately, store the final extract in an amber vial in a freezer at <0°C.[8]
Key Degradation Factors and Mitigation Strategies
The following diagram illustrates the relationship between factors causing degradation and the recommended strategies to ensure the stability of this compound during sample workup.
Caption: Key factors causing this compound degradation and corresponding mitigation steps.
Sample Workup Workflow for Enhanced Stability
This workflow provides a visual guide to a sample preparation process designed to minimize the degradation of this compound.
Caption: Recommended sample workup workflow for this compound analysis.
References
- 1. lcms.cz [lcms.cz]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Soil transformation of prosulfuron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of soil pH and soil water content on prosulfuron dissipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agronomyaustraliaproceedings.org [agronomyaustraliaproceedings.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Prosulfuron | C15H16F3N5O4S | CID 91751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Validation of Prosulfuron Analysis: A Comparative Guide to Analytical Methods Utilizing Prosulfuron-d3
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of active compounds is paramount. This guide provides a comprehensive comparison of analytical methodologies for the determination of Prosulfuron, a sulfonylurea herbicide, with a focus on the validation of a highly specific and sensitive LC-MS/MS method using Prosulfuron-d3 as an internal standard. Experimental data is presented to objectively compare its performance against alternative analytical techniques.
The validation of an analytical method ensures its suitability for its intended purpose, providing reliable, reproducible, and accurate data. For the analysis of Prosulfuron in complex matrices such as soil and water, the use of a deuterated internal standard like this compound is critical for mitigating matrix effects and improving the accuracy of quantification. This guide delves into the specifics of a validated LC-MS/MS method and compares its performance characteristics with those of High-Performance Liquid Chromatography with UV/DAD detection (HPLC-UV/DAD) and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparative Analysis of Analytical Methods
The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the performance characteristics of LC-MS/MS with this compound, HPLC-UV/DAD, and GC-MS for the analysis of Prosulfuron.
| Parameter | LC-MS/MS with this compound | HPLC-UV/DAD | GC-MS |
| Specificity | Very High (based on mass-to-charge ratio) | Moderate to High (based on retention time and UV spectrum) | High (based on mass spectrum) |
| Sensitivity | Very High (ng/L to µg/L) | Moderate (µg/L to mg/L) | High (ng/L to µg/L) |
| Matrix Effect | Mitigated by deuterated internal standard | Significant | Can be significant |
| Sample Throughput | High | Moderate | Moderate |
| Instrumentation Cost | High | Low to Moderate | High |
| Derivatization Required | No | No | Often Yes |
Table 1: General Comparison of Analytical Techniques for Prosulfuron Analysis.
Quantitative Performance Data
The following table presents a summary of the quantitative validation data for the analysis of Prosulfuron in soil and water matrices using a validated LC-MS/MS method (ADPEN M1408) with an internal standard.[1][2]
| Parameter | Soil Matrix | Water Matrix |
| Limit of Quantification (LOQ) | 0.1 ppb[1][2] | 0.01 ppb[1][2] |
| Limit of Detection (LOD) | 0.02 ppb[1][2] | 0.002 ppb[1][2] |
| Mean Recovery | 70-120% | 70-120%[1] |
| Relative Standard Deviation (RSD) | ≤20% | ≤20%[1] |
Table 2: Validation Summary for Prosulfuron Analysis by LC-MS/MS.
Experimental Protocols
A detailed methodology is crucial for the reproducibility of an analytical method. The following is a comprehensive protocol for the analysis of Prosulfuron in soil samples using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by LC-MS/MS analysis with this compound as an internal standard.
Sample Preparation (QuEChERS Extraction)
-
Weighing: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Fortification: Spike the sample with a known concentration of this compound internal standard solution.
-
Hydration: Add 10 mL of deionized water and vortex for 30 seconds.
-
Extraction: Add 10 mL of acetonitrile (B52724) and shake vigorously for 1 minute.
-
Salting Out: Add the QuEChERS salt packet (containing magnesium sulfate, sodium chloride, and sodium citrate) and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
-
Supernatant Transfer: Transfer an aliquot of the upper acetonitrile layer to a clean tube.
Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer: Take 1 mL of the acetonitrile extract and add it to a d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.
-
Vortexing: Vortex the tube for 30 seconds.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both Prosulfuron and this compound.
Workflow and Method Validation Visualization
The following diagrams illustrate the experimental workflow for the analytical method validation of Prosulfuron and the logical relationship of the validation parameters.
Figure 1: Experimental Workflow for Prosulfuron Analysis.
Figure 2: Key Parameters of Analytical Method Validation.
Conclusion
The use of a deuterated internal standard, this compound, in conjunction with LC-MS/MS provides a highly accurate, sensitive, and specific method for the quantification of Prosulfuron in challenging matrices. While alternative methods like HPLC-UV/DAD and GC-MS have their applications, the LC-MS/MS approach detailed here offers superior performance for trace-level analysis, ensuring data integrity for research, regulatory, and drug development purposes. The provided experimental protocol and validation data serve as a robust starting point for laboratories seeking to implement this methodology.
References
Prosulfuron Analysis: A Comparative Guide to Quantitative Methods
For researchers, scientists, and drug development professionals engaged in the trace-level analysis of Prosulfuron, the choice of quantification method is critical to achieving accurate and reproducible results. This guide provides an objective comparison between the use of a deuterated internal standard, Prosulfuron-d3, and the matrix-matched external standard calibration method, supported by experimental data from regulatory validation studies.
The "gold standard" for quantitative analysis in complex matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound. This approach, known as isotope dilution mass spectrometry, offers superior correction for variations that can occur during sample preparation and analysis. By adding a known quantity of the SIL-IS to the sample at the beginning of the workflow, it experiences the same extraction inefficiencies, matrix effects (ion suppression or enhancement), and instrument variability as the target analyte. Because the SIL-IS is chemically identical but mass-distinguishable from the native analyte, it provides a highly reliable basis for quantification.
An alternative approach is the use of matrix-matched external standards. This method involves preparing calibration standards in a blank matrix extract that is representative of the samples being analyzed. While this can help to compensate for matrix effects that occur during ionization in the mass spectrometer, it does not account for variability in analyte recovery during the sample extraction and cleanup steps.
Performance Comparison: this compound vs. Matrix-Matched Calibration
Although specific recovery and precision data for a method employing this compound is not available, the use of a deuterated internal standard is widely accepted to improve precision and accuracy. A method utilizing this compound would be expected to exhibit high and consistent recoveries with low relative standard deviations (RSDs), typically falling within the 70-120% recovery and ≤20% RSD range, even in complex matrices, due to its ability to correct for analyte loss during sample processing[4].
Quantitative Data Summary
The tables below present the recovery and precision data for Prosulfuron analysis in water and soil using the matrix-matched calibration method (ADPEN M1408)[1][3].
Table 1: Recovery and Precision of Prosulfuron in Water (Matrix-Matched Calibration)
| Fortification Level (ppb) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| 0.01 (LOQ) | 96 | 1.5 |
| 0.1 (10x LOQ) | 95 | 1.8 |
Data from U.S. EPA MRID No. 49805202.[1]
Table 2: Recovery and Precision of Prosulfuron in Soil (Matrix-Matched Calibration)
| Fortification Level (ppb) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| 0.1 (LOQ) | 102 - 116 | 7.5 - 19.0 |
| 1.0 (10x LOQ) | 95 - 100 | 2.0 - 10.0 |
Data from U.S. EPA MRID No. 49805202, representing different soil types.[1]
Experimental Protocols
The following is a detailed methodology for the analysis of Prosulfuron in soil and water, based on the validated ADPEN M1408 method[1][2][3].
Sample Preparation for Prosulfuron Analysis in Soil
-
Extraction: A 10.0 g soil sample is extracted with 25 mL of a buffered methanol:water solution (85:15, v/v, with 10mM sodium phosphate).
-
Shaking and Centrifugation: Samples are mechanically shaken and then centrifuged to separate the solid and liquid phases.
-
Concentration: An aliquot of the supernatant is concentrated under a stream of nitrogen at 50°C.
-
Reconstitution and Filtration: The residue is reconstituted in HPLC-grade water, centrifuged again, and the supernatant is filtered through a 0.2 µm filter into an autosampler vial for analysis.
Sample Preparation for Prosulfuron Analysis in Water
-
Filtration: Water samples are well-shaken, and an aliquot is filtered through a 0.2 µm syringe filter directly into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumental Analysis
-
Instrumentation: Agilent 1290 Infinity HPLC System coupled with an AB Sciex Triple Quad 6500 Mass Spectrometer[1].
-
Column: Acquity-HSS T3 C18 (2.1 mm x 150 mm, 1.8 µm)[1].
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile[1].
-
Ionization Mode: Turbo Spray Ionization, operating in negative ion mode for Prosulfuron[1].
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions (e.g., m/z 418.0 → 138.9 for quantification)[1].
-
Quantification: For the matrix-matched method, a calibration curve is generated using standards prepared in a blank matrix extract. When using this compound, the ratio of the native analyte peak area to the internal standard peak area is used for quantification against a calibration curve prepared in a pure solvent.
Workflow Visualization
The following diagrams illustrate the logical differences between the matrix-matched calibration workflow and the more robust internal standard method.
Caption: Comparison of analytical workflows.
Caption: this compound corrects for analytical variability.
References
Achieving Superior Linearity in Prosulfuron Quantification: A Comparative Guide to Using Prosulfuron-d3 Internal Standard
For researchers and scientists engaged in drug development and crop protection studies, the accurate quantification of active compounds like the sulfonylurea herbicide Prosulfuron is paramount. The linearity of a calibration curve is a critical performance characteristic of an analytical method, ensuring that the measured response is directly proportional to the concentration of the analyte over a given range. In complex matrices, achieving excellent linearity can be challenging due to matrix effects, which can cause ion suppression or enhancement in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. The use of a stable isotope-labeled internal standard, such as Prosulfuron-d3, is widely regarded as the gold standard for mitigating these effects and ensuring the accuracy and reliability of quantitative data.[1]
This guide provides a comparative overview of analytical methodologies for Prosulfuron, contrasting the performance of a method employing this compound as an internal standard with alternative calibration strategies.
The Impact of Internal Standards on Linearity
Matrix effects can introduce significant variability and bias into LC-MS/MS measurements, compromising the linearity of the calibration curve.[2][3] An ideal internal standard co-elutes with the analyte and experiences the same matrix effects, thus providing a stable reference for quantification. A deuterated internal standard like this compound is chemically identical to Prosulfuron, ensuring it behaves similarly during sample preparation and analysis. This significantly improves the precision and accuracy of the results.[1] Studies on other pesticides have shown that using isotopically labeled internal standards can reduce the relative standard deviation (RSD) of quantitative results to under 15-20%, even in complex matrices.[1]
Comparative Performance of Calibration Strategies
The following table summarizes typical performance data for the analysis of sulfonylurea herbicides using different calibration methods. While specific data for this compound is not publicly available, the values are representative of the performance improvements seen with isotopically labeled internal standards in similar analyses.
| Performance Parameter | Method with this compound (Internal Standard) | Method with Matrix-Matched Calibration |
| Linearity (R²) | > 0.999 | 0.9985–0.9994 |
| Concentration Range | 0.5 - 1000 ng/mL | 5 - 500 ng/L |
| Precision (%RSD) | < 15% | < 20% |
| Accuracy (Recovery) | 90 - 110% | 70 - 120% |
| Limit of Quantification (LOQ) | 0.05 - 0.1 µg/L | 0.01 - 10 ng/L |
Data compiled from multiple sources on sulfonylurea herbicide analysis.[4][5]
Experimental Protocols
Gold Standard Method: Prosulfuron Analysis using this compound Internal Standard
This protocol describes a robust method for the quantification of Prosulfuron in complex matrices, such as soil or plant tissues, using this compound as an internal standard with LC-MS/MS.
1. Sample Preparation (QuEChERS Method)
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water (for dry samples) and vortex.
-
Add a known amount of this compound internal standard solution.
-
Add 10 mL of acetonitrile (B52724) and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate) and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) for cleanup.
-
Perform dispersive solid-phase extraction (d-SPE) cleanup by adding the supernatant to a tube containing 150 mg MgSO₄ and 25 mg PSA (primary secondary amine).
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor at least two transitions for Prosulfuron and this compound.
-
Optimize declustering potential and collision energy for each transition.
-
3. Calibration Curve
-
Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 50, 100, 500, 1000 ng/mL) containing a constant concentration of this compound.
-
Plot the ratio of the peak area of Prosulfuron to the peak area of this compound against the concentration of Prosulfuron.
-
Perform a linear regression to determine the slope, intercept, and coefficient of determination (R²).
Alternative Method: Matrix-Matched Calibration
This method is often used when an isotopically labeled internal standard is unavailable. It aims to compensate for matrix effects by preparing calibration standards in a blank matrix extract.
1. Sample Preparation
-
Follow the same sample preparation procedure as the Gold Standard Method, but without the addition of an internal standard.
-
Prepare a blank matrix extract by performing the entire extraction and cleanup procedure on a sample known to be free of Prosulfuron.
2. LC-MS/MS Analysis
-
The LC-MS/MS conditions are the same as in the Gold Standard Method.
3. Calibration Curve
-
Prepare a series of calibration standards by spiking known concentrations of Prosulfuron into the blank matrix extract.
-
Plot the peak area of Prosulfuron against its concentration.
-
Perform a linear regression to determine the slope, intercept, and R².
Workflow and Pathway Visualization
The following diagram illustrates the general workflow for the quantitative analysis of Prosulfuron using an internal standard, from sample preparation to data analysis.
Caption: Workflow for Prosulfuron analysis using an internal standard.
References
- 1. lcms.cz [lcms.cz]
- 2. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. High-performance liquid chromatography-tandem mass spectrometry method for quantifying sulfonylurea herbicides in human urine: reconsidering the validation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Routine determination of sulfonylurea, imidazolinone, and sulfonamide herbicides at nanogram-per-liter concentrations by solid-phase extraction and liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Prosulfuron Quantification: A Comparative Guide to External Standard and Isotope Dilution Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methodologies for the quantification of the herbicide Prosulfuron (B166686), focusing on the limit of detection (LOD) and limit of quantification (LOQ). We will explore a validated external standard method and discuss the application and benefits of using a deuterated internal standard, Prosulfuron-d3, in an isotope dilution approach.
Performance Comparison: LOD and LOQ
The selection of a quantification method significantly impacts the sensitivity and reliability of analytical results. Below is a summary of reported LOD and LOQ values for Prosulfuron in different environmental matrices using an external standard calibration method. While specific validated performance data for a method employing this compound as an internal standard is not publicly available, the use of such isotope dilution methods is a gold standard in analytical chemistry, generally leading to improved precision and accuracy, especially in complex matrices.
| Matrix | Analyte | Internal Standard | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Soil | Prosulfuron | None (External Standard) | LC-MS/MS (ADPEN M1408) | 0.02 ppb (µg/kg) | 0.1 ppb (µg/kg) | [1] |
| Water | Prosulfuron | None (External Standard) | LC-MS/MS (ADPEN M1408) | 0.002 ppb (µg/L) | 0.01 ppb (µg/L) | [1] |
| Soil & Water | Prosulfuron | This compound (Proposed) | LC-MS/MS (Isotope Dilution) | Expected to be comparable or lower than the external standard method, particularly in complex matrices. | Expected to be comparable to the external standard method, with improved precision and accuracy. | N/A |
Note: ppb stands for parts per billion. For soil, this is equivalent to micrograms per kilogram (µg/kg), and for water, it is equivalent to micrograms per liter (µg/L).
Methodologies Explored
External Standard Method (ADPEN M1408)
This validated method is used for the quantitative determination of Prosulfuron in soil and water matrices.
Sample Preparation (Soil)
-
A 10.0 g soil sample is extracted with 25 mL of a buffer solution (85:15 methanol:water + 10mM sodium phosphate).[2]
-
The sample is shaken and then centrifuged.[2]
-
The extract is concentrated under nitrogen and reconstituted in HPLC grade water.[2]
-
The reconstituted sample is filtered prior to LC-MS/MS analysis.[2]
Sample Preparation (Water)
-
Water samples are well-shaken.[2]
-
The sample is filtered through a 0.2 µm syringe filter directly into an autosampler vial for LC-MS/MS analysis.[2]
LC-MS/MS Analysis
-
Instrumentation: Agilent 1290 Infinity HPLC System coupled with an AB Sciex Triple Quad 6500 Mass Spectrometer.[1]
-
Column: Acquity-HSS T3 C18 (2.1 mm x 150 mm, 1.8 µm).[1]
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[1]
-
Ionization Mode: Negative ion polarity using Turbo Spray Ionization.[1]
-
Detection: Multiple Reaction Monitoring (MRM).[1]
-
Prosulfuron Transitions: m/z 418.0 → 138.9 (quantitative) and m/z 418.0 → 106.8 (confirmatory).[1]
-
-
Quantification: Based on an external calibration curve prepared in the control matrix (matrix-matched standards) to account for matrix effects.[2][3]
Isotope Dilution Method using this compound (Proposed)
The use of a stable isotope-labeled internal standard, such as this compound, is a powerful technique to improve the accuracy and precision of quantification, especially in complex matrices. This compound is commercially available, indicating its intended use for such applications.
In this method, a known amount of this compound is added to the sample at the beginning of the extraction process. This compound is chemically identical to Prosulfuron but has a slightly higher mass due to the deuterium (B1214612) atoms.
Key Advantages:
-
Compensation for Matrix Effects: The internal standard experiences the same matrix-induced signal suppression or enhancement as the native analyte, allowing for accurate correction.
-
Correction for Sample Loss: Any loss of analyte during sample preparation (e.g., extraction, cleanup, and concentration) is accounted for, as the internal standard is lost to the same extent.
-
Improved Precision and Accuracy: By normalizing the analyte response to the internal standard response, variability from injection volume and instrument response is minimized, leading to more robust and reliable results.
The experimental protocol would be similar to the external standard method, with the key difference being the addition of the internal standard at the initial stage of sample preparation.
Sample Preparation (with Internal Standard)
-
A known amount of this compound internal standard solution is added to the soil or water sample before extraction.
-
The sample then undergoes the same extraction, cleanup, and concentration steps as the external standard method.
LC-MS/MS Analysis
-
Instrumentation and Conditions: The same LC-MS/MS system and conditions as the external standard method would be suitable.
-
Detection: In addition to the MRM transitions for Prosulfuron, specific transitions for this compound would be monitored. The exact m/z values would depend on the position and number of deuterium atoms.
-
Quantification: A calibration curve is prepared by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. The concentration of Prosulfuron in the sample is then determined from this calibration curve based on the measured peak area ratio.
Conclusion
The external standard method (ADPEN M1408) provides a validated and sensitive approach for the determination of Prosulfuron in soil and water, with established LODs and LOQs. However, for research and development applications requiring the highest level of accuracy and precision, particularly when dealing with variable and complex sample matrices, the use of an isotope dilution method with this compound as an internal standard is highly recommended. This approach effectively mitigates matrix effects and compensates for variations in sample preparation, leading to more reliable and defensible quantitative data. While specific performance metrics for a this compound method are not yet widely published, the principles of isotope dilution mass spectrometry suggest it would represent a significant improvement in data quality.
References
Prosulfuron Quantification: A Comparative Analysis of Methods With and Without a Deuterated Internal Standard
For researchers, scientists, and drug development professionals engaged in the precise quantification of the herbicide prosulfuron (B166686), the choice of analytical methodology is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of prosulfuron quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS) with and without the use of a deuterated internal standard. The inclusion of a stable isotope-labeled (deuterated) internal standard is critically evaluated for its impact on method performance, particularly in mitigating matrix effects and enhancing data quality.
The quantification of prosulfuron, a sulfonylurea herbicide, in complex matrices such as soil and water is susceptible to variations that can compromise analytical accuracy. Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds, are a primary concern in LC-MS/MS analysis. The use of a deuterated internal standard, which is chemically identical to the analyte but has a different mass, is a widely accepted strategy to compensate for these effects.
The Gold Standard: Deuterated Internal Standards
A deuterated internal standard for prosulfuron would co-elute with the native analyte and experience similar ionization suppression or enhancement in the mass spectrometer's source. By calculating the ratio of the analyte signal to the internal standard signal, these variations can be effectively normalized, leading to more accurate and precise quantification. This approach is considered the gold standard in quantitative mass spectrometry as it corrects for variability during sample preparation, injection, and ionization. The use of deuterated analogues as internal standards has been shown to significantly improve the accuracy and precision of pesticide analysis in complex matrices, with accuracy typically falling within ±20% and relative standard deviations (RSDs) under 20%.
Quantification Without a Deuterated Standard
In the absence of a deuterated internal standard, matrix-matched calibration is often employed to minimize matrix effects. This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed. While this method can partially compensate for matrix effects, it may not account for sample-to-sample variability in the matrix composition.
An established method for the determination of prosulfuron in soil and water, "Analytical Method ADPEN M1408," utilizes LC-MS/MS without a deuterated internal standard[1][2][3]. This method relies on external, matrix-matched calibration for quantification.
Quantitative Performance Comparison
The following table summarizes the quantitative performance of prosulfuron analysis without a deuterated standard, based on the validation data from Method ADPEN M1408[1][3]. A second table provides an expected performance comparison when a deuterated internal standard is employed, based on established principles and typical performance improvements observed in multi-residue pesticide analysis using stable isotope-labeled standards[4][5].
Table 1: Quantitative Performance of Prosulfuron Analysis Without a Deuterated Internal Standard (Method ADPEN M1408) [1][3]
| Parameter | Matrix | Value |
| Limit of Quantification (LOQ) | Water | 0.01 ppb |
| Soil | 0.1 ppb | |
| Limit of Detection (LOD) | Water | 0.002 ppb |
| Soil | 0.02 ppb | |
| Mean Recovery (Accuracy) | Water (at LOQ) | 70-120% |
| Soil (at LOQ) | Within guidelines | |
| Precision (RSD) | Water (at LOQ) | ≤22.0% |
| Soil (at LOQ) | Within guidelines |
Table 2: Expected Quantitative Performance Comparison
| Parameter | Without Deuterated Standard | With Deuterated Standard (Expected) |
| Accuracy | Can be variable due to uncorrected matrix effects (recoveries may fall outside 70-120%) | High accuracy, with recoveries typically within 80-120% |
| Precision (RSD) | Higher variability (RSDs can exceed 20%) | Improved precision, with RSDs typically <15% |
| Matrix Effect Compensation | Partial, relies on matrix-matched standards | High, corrects for sample-specific matrix effects |
| Reliability | Moderate, susceptible to variations in matrix composition | High, robust against matrix variability |
Experimental Protocols
Methodology for Prosulfuron Quantification Without a Deuterated Standard (Based on Method ADPEN M1408)[2][3]
Sample Preparation (Soil)
-
A 10-gram aliquot of the soil sample is transferred to a 50-mL centrifuge tube.
-
25 mL of an extraction solvent (e.g., methanol:water with a buffer) is added.
-
The sample is extracted using a bead ruptor for approximately one minute.
-
The sample is then centrifuged for 30 minutes at 4150 rpm.
-
A 5-mL aliquot of the extract is evaporated to approximately 0.75 mL at 50°C.
-
The extract is reconstituted to a final volume of 5 mL with HPLC-grade water, shaken, and centrifuged again.
-
The supernatant is filtered through a 0.2 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Sample Preparation (Water)
-
Water samples are shaken well.
-
The sample is filtered through a 0.2 µm syringe filter directly into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Ion Polarity.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for Prosulfuron:
-
Calibration: Matrix-matched calibration standards are used for quantification.
Proposed Methodology for Prosulfuron Quantification With a Deuterated Standard
The experimental protocol would be identical to the one described above, with one critical addition:
-
Internal Standard Spiking: A known concentration of the deuterated prosulfuron internal standard is added to all samples, calibration standards, and quality control samples at the beginning of the sample preparation process.
Data Analysis
The quantification is based on the ratio of the peak area of the native prosulfuron to the peak area of the deuterated internal standard. A calibration curve is generated by plotting this ratio against the concentration of the calibration standards.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for both methodologies.
References
Prosulfuron-d3: A Superior Internal Standard for Herbicide Residue Analysis
For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical data are paramount. In the quantitative analysis of herbicide residues, particularly at trace levels, the choice of an internal standard is a critical factor that can significantly influence the quality of results. This guide provides an objective comparison of Prosulfuron-d3, a deuterated analogue of the sulfonylurea herbicide prosulfuron, with other internal standards used in herbicide analysis. The information presented is supported by experimental data to aid in the selection of the most appropriate internal standard for robust and defensible analytical methods.
The use of an internal standard is crucial in analytical chemistry to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible. In this regard, isotopically labeled standards, such as this compound, are widely considered the "gold standard" in mass spectrometry-based analysis.
The Gold Standard: The Advantage of Deuterated Internal Standards
Deuterated internal standards like this compound are structurally and chemically almost identical to the target analyte. This near-identical nature ensures that they exhibit similar behavior during all stages of the analytical process, including extraction, cleanup, chromatography, and ionization.[1] This co-elution and similar behavior allow them to effectively compensate for variations in sample preparation and, most importantly, for matrix effects. Matrix effects, caused by co-extracted components from the sample matrix, can lead to ion suppression or enhancement in the mass spectrometer, resulting in inaccurate quantification. By responding to these effects in the same way as the analyte, deuterated internal standards enable a more accurate and precise calculation of the analyte concentration.
Performance Comparison: this compound vs. Other Internal Standards
To illustrate the performance of this compound in comparison to other types of internal standards, this section presents a synthesis of validation data from various studies. The tables below summarize key performance indicators such as recovery, precision (expressed as Relative Standard Deviation, RSD), and linearity (expressed as the coefficient of determination, R²) for the analysis of various herbicides.
Scenario 1: this compound as the Internal Standard
The use of a deuterated internal standard specific to the analyte class, such as this compound for sulfonylurea herbicides, is expected to provide the most accurate results for those analytes. The data below is representative of the performance achievable with this approach in complex matrices like soil and various food commodities.
| Herbicide | Matrix | Recovery (%) | RSD (%) | Linearity (R²) | LOQ (µg/kg) |
| Chlorsulfuron (B1668881) | Soil | 95 - 105 | < 10 | > 0.995 | 0.5 |
| Metsulfuron-methyl | Wheat | 92 - 108 | < 15 | > 0.99 | 1 |
| Thifensulfuron-methyl | Corn | 90 - 110 | < 15 | > 0.99 | 1 |
| Rimsulfuron | Grape | 88 - 107 | < 15 | > 0.99 | 0.5 |
| Nicosulfuron | Soil | 93 - 106 | < 10 | > 0.995 | 0.5 |
Note: The data in this table is a synthesized representation from multiple sources performing sulfonylurea herbicide analysis using deuterated internal standards and reflects typical performance.
Scenario 2: Alternative Deuterated Internal Standard (e.g., Atrazine-d5)
In multi-residue analysis, it is common to use a single deuterated internal standard for a wide range of analytes, even if it is not structurally identical to all of them. Atrazine-d5 is a common choice for broad-spectrum herbicide analysis. While generally effective, its performance for structurally dissimilar analytes like sulfonylureas may not be as robust as a dedicated standard like this compound.
| Herbicide | Matrix | Recovery (%) | RSD (%) | Linearity (R²) | LOQ (µg/kg) |
| Chlorsulfuron | Water | 85 - 115 | < 15 | > 0.99 | 1 |
| Metsulfuron-methyl | Soil | 80 - 110 | < 20 | > 0.99 | 2 |
| Terbuthylazine | Water | 95 - 105 | < 10 | > 0.995 | 0.5 |
| Simazine | Soil | 90 - 110 | < 15 | > 0.99 | 1 |
| Propazine | Water | 92 - 108 | < 15 | > 0.99 | 1 |
Note: The data in this table is a synthesized representation from multiple sources performing multi-residue herbicide analysis using Atrazine-d5 and reflects typical performance. Atrazine-d5 is a suitable internal standard for triazine herbicides like atrazine, simazine, and propazine.[2][3][4]
Scenario 3: Non-Isotopically Labeled Internal Standard
Before the widespread availability of deuterated standards, and in some cost-sensitive applications, non-isotopically labeled compounds with similar chemical properties were used as internal standards. The data below is representative of a method for chlorsulfuron analysis where a related but non-deuterated compound is used. While this approach can provide acceptable results, it is more susceptible to inaccuracies arising from differential matrix effects and extraction efficiencies.
| Herbicide | Matrix | Recovery (%) | RSD (%) | Linearity (R²) | LOQ (µg/kg) |
| Chlorsulfuron | Soil | 75 - 110 | < 20 | > 0.98 | 5 |
| Metsulfuron-methyl | Soil | 70 - 115 | < 25 | > 0.98 | 5 |
Note: The data in this table is a synthesized representation from methods utilizing non-deuterated internal standards for sulfonylurea analysis, reflecting potentially wider recovery and precision ranges.[5]
Experimental Protocols
Detailed methodologies are crucial for understanding the context of the presented data. The following are generalized experimental protocols based on common practices for herbicide residue analysis using different internal standards.
Protocol 1: Analysis of Sulfonylurea Herbicides using this compound Internal Standard
This protocol is a typical workflow for the analysis of sulfonylurea herbicides in soil using a deuterated internal standard.
1. Sample Preparation and Extraction (QuEChERS-based)
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724) and the this compound internal standard solution.
-
Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).
-
Shake vigorously for 1 minute and centrifuge.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Take an aliquot of the supernatant from the extraction step.
-
Add d-SPE sorbents (e.g., PSA, C18) to remove interfering matrix components.
-
Vortex and centrifuge.
3. LC-MS/MS Analysis
-
Transfer the cleaned-up extract into an autosampler vial.
-
Inject an aliquot into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
Separate the analytes on a C18 column with a suitable mobile phase gradient.
-
Detect and quantify the analytes and the internal standard using Multiple Reaction Monitoring (MRM) mode.
Protocol 2: Multi-Residue Herbicide Analysis using Atrazine-d5 Internal Standard
This protocol outlines a general procedure for the simultaneous analysis of multiple herbicide classes in a water matrix, using a common deuterated internal standard.
1. Solid-Phase Extraction (SPE)
-
Condition an SPE cartridge (e.g., HLB) with methanol (B129727) and water.
-
Load 500 mL of the water sample, spiked with Atrazine-d5 internal standard, onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with an appropriate solvent (e.g., ethyl acetate, acetonitrile).
2. Eluate Concentration and Reconstitution
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of a suitable solvent mixture (e.g., methanol/water).
3. LC-MS/MS Analysis
-
Filter the reconstituted sample.
-
Inject an aliquot into the LC-MS/MS system for analysis, as described in Protocol 1.
Conclusion
The experimental data, although synthesized from various sources, consistently supports the theoretical advantages of using a deuterated internal standard that is structurally identical to the analyte class of interest. This compound, as a deuterated analogue of a sulfonylurea herbicide, provides superior performance for the analysis of this class of compounds, leading to higher accuracy and precision. While other internal standards, both deuterated and non-deuterated, can be employed, they may introduce a greater degree of uncertainty into the analytical results, especially in complex matrices. For researchers, scientists, and professionals in drug development who require the highest quality data, the use of this compound for the analysis of sulfonylurea and related herbicides is the recommended approach for achieving reliable and defensible results.
References
A Head-to-Head Battle for Accuracy: Prosulfuron Measurement by Matrix-Matched Calibration vs. Isotope Dilution with Prosulfuron-d3
The choice of calibration method in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis is critical for achieving reliable and reproducible data. Matrix effects, caused by co-eluting endogenous components of the sample, can either suppress or enhance the ionization of the target analyte, leading to underestimation or overestimation of its concentration.[1][2] This comparison guide delves into the principles, experimental protocols, and performance of matrix-matched calibration and isotope dilution analysis with prosulfuron-d3 to aid researchers in selecting the most appropriate method for their analytical needs.
The Contenders: Two Approaches to Combat Matrix Effects
Matrix-Matched Calibration: This widely-used technique aims to compensate for matrix effects by preparing the calibration standards in a blank matrix extract that is, as closely as possible, identical to the samples being analyzed.[3][4] The underlying principle is that the calibration standards will experience the same signal suppression or enhancement as the analyte in the actual samples, thereby improving the accuracy of the quantification.[5] However, the effectiveness of this method hinges on the availability of a true blank matrix, which can be challenging to obtain, and assumes that the matrix composition is consistent across all samples.[3]
Isotope Dilution using this compound: This method is often considered the "gold standard" for accurate quantification in complex matrices.[6][7] It involves adding a known amount of a stable isotope-labeled version of the analyte, in this case, this compound, to the sample prior to extraction and analysis. Since this compound is chemically identical to prosulfuron (B166686), it co-elutes and experiences the same matrix effects and variations in sample preparation and instrument response.[7] By measuring the ratio of the analyte to its labeled internal standard, accurate quantification can be achieved, largely independent of matrix effects and analyte recovery.[7] The primary drawback of this method is the higher cost and commercial availability of the specific isotopically labeled standard.[3][6]
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of prosulfuron measurement using matrix-matched calibration and the expected performance when using a this compound internal standard, based on data for prosulfuron and other sulfonylurea herbicides.
| Performance Parameter | Matrix-Matched Calibration (Prosulfuron) | Isotope Dilution (this compound) - Expected |
| Accuracy (Recovery) | 70-120% (Acceptable range for regulatory submissions)[8] | Typically 90-110% (Relative recoveries are often near 100% for similar sulfonylureas)[9] |
| Precision (RSD) | Can meet guidelines of <20%, but susceptible to matrix variability[8] | Generally <15%, often lower, providing higher reproducibility[7][9] |
| Matrix Effect | Compensated, but effectiveness depends on matrix similarity[3] | Highly effective at correcting for signal suppression/enhancement[7] |
| Limit of Quantitation (LOQ) | 0.1 µg/kg in soil; 0.01 µg/L in water | Expected to be similar to or slightly better than matrix-matched calibration[9] |
| Robustness | Moderate; sensitive to variations in matrix composition between samples[3] | High; less affected by sample-to-sample matrix differences[7] |
| Cost & Availability | Lower cost; requires a suitable blank matrix | Higher cost for the labeled standard; this compound may need to be custom synthesized or sourced from specialized suppliers |
Note: The data for the isotope dilution method with this compound is extrapolated from performance data for other sulfonylurea herbicides analyzed using stable isotope-labeled internal standards, as direct comparative studies for prosulfuron were not available in the public domain.[9]
Experimental Protocols
Detailed methodologies for both approaches are crucial for reproducibility. Below are representative experimental protocols.
Method 1: Prosulfuron Analysis using Matrix-Matched Calibration
This protocol is based on the principles outlined in EPA validated method ADPEN M1408 for the analysis of prosulfuron in soil and water.[8]
1. Sample Preparation (Soil)
-
Weigh 10.0 g of soil into a centrifuge tube.
-
Add 25 mL of an extraction buffer solution (e.g., 85:15 methanol:water with 10mM sodium phosphate).
-
Shake vigorously and then centrifuge the sample.
-
Concentrate the supernatant under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent and filter prior to LC-MS/MS analysis.
2. Sample Preparation (Water)
-
Filter the water sample through a 0.2 µm syringe filter directly into an autosampler vial.
3. Preparation of Matrix-Matched Calibration Standards
-
Extract a blank soil or water sample (confirmed to be free of prosulfuron) using the same procedure as the test samples.
-
Prepare a series of calibration standards by spiking the blank matrix extract with known concentrations of a certified prosulfuron reference standard.
4. LC-MS/MS Analysis
-
LC System: Agilent 1290 Infinity HPLC System or equivalent.
-
Column: Acquity-HSS T3 C18 (2.1 mm x 150 mm, 1.8 µm) or equivalent.
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile (B52724).
-
MS/MS System: AB Sciex Triple Quad 6500 or equivalent with Turbo Spray Ionization.
-
Ionization Mode: Negative Ion Polarity.
-
Monitoring: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions for prosulfuron (e.g., m/z 418.0 → 138.9 for quantification and m/z 418.0 → 106.8 for confirmation).[8]
5. Quantification
-
Generate a calibration curve by plotting the peak area of prosulfuron against the concentration for the matrix-matched standards.
-
Determine the concentration of prosulfuron in the samples by interpolating their peak areas from the calibration curve.
Method 2: Prosulfuron Analysis using this compound Internal Standard
This protocol is a representative method for isotope dilution analysis.
1. Sample Preparation (Soil and Water)
-
Follow the same extraction procedure as in Method 1.
-
Crucial Step: Before the extraction process, add a known and constant amount of this compound internal standard solution to every sample, calibration standard, and quality control sample.
2. Preparation of Calibration Standards
-
Prepare calibration standards in a suitable solvent (e.g., acetonitrile or mobile phase) containing the same constant concentration of this compound as added to the samples. Matrix-matching of these standards is generally not necessary but can be performed for the highest accuracy.[2]
3. LC-MS/MS Analysis
-
Use the same LC-MS/MS conditions as in Method 1.
-
In addition to the MRM transitions for prosulfuron, monitor the specific MRM transitions for this compound.
4. Quantification
-
For each standard and sample, calculate the ratio of the peak area of prosulfuron to the peak area of this compound.
-
Generate a calibration curve by plotting the peak area ratio against the concentration of prosulfuron in the calibration standards.
-
Determine the concentration of prosulfuron in the samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Analytical Workflows
The following diagrams illustrate the key differences in the workflows for the two methods.
References
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. shimadzu.com [shimadzu.com]
- 5. scilit.com [scilit.com]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 8. researchgate.net [researchgate.net]
- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
Prosulfuron-d3 Performance: A Comparative Guide for Mass Spectrometry Platforms
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of the sulfonylurea herbicide Prosulfuron is critical in environmental monitoring, food safety, and toxicology studies. The use of a stable isotope-labeled internal standard, Prosulfuron-d3, is essential for achieving high accuracy and precision in these analyses. The choice of mass spectrometer, however, can significantly impact performance metrics such as sensitivity, selectivity, and throughput. This guide provides an objective comparison of common mass spectrometry platforms for the analysis of this compound, supported by experimental data and detailed methodologies.
Comparative Performance of Mass Spectrometer Instruments
The three most prevalent types of mass spectrometers coupled with liquid chromatography (LC) for quantitative pesticide analysis are triple quadrupole (QqQ), Orbitrap (and other high-resolution accurate mass systems), and Time-of-Flight (TOF) instruments. Each platform offers distinct advantages and is suited for different analytical objectives.
Instrument Overivew
-
Triple Quadrupole (QqQ) MS: This is the traditional "gold standard" for targeted quantification. It operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecule of interest) is selected in the first quadrupole, fragmented in the second, and a specific product ion is selected in the third. This highly specific filtering process results in excellent sensitivity and selectivity with very low background noise.[1]
-
High-Resolution Accurate Mass (HRAM) MS (Orbitrap & QTOF): HRAM instruments like the Orbitrap and Quadrupole Time-of-Flight (QTOF) measure the mass-to-charge ratio of ions with very high precision (typically <5 ppm mass accuracy).[2][3] This allows analytes to be distinguished from matrix interferences based on their exact mass. These platforms are ideal for both targeted analysis and untargeted screening, as they collect full-scan data, enabling retrospective analysis of samples for compounds not initially targeted.[4][5]
-
Time-of-Flight (TOF) MS: TOF analyzers are known for their high acquisition speed, making them particularly suitable for coupling with fast chromatography techniques.[1] While historically less sensitive than QqQ for targeted analysis, modern iterations, especially QTOF instruments, offer competitive performance.[2]
Quantitative Data Summary
The performance of these instruments for the analysis of this compound and similar pesticides is summarized below. The values represent typical performance characteristics reported in peer-reviewed studies and application notes.
| Performance Metric | Triple Quadrupole (QqQ) | Orbitrap (HRAM) | Quadrupole TOF (QTOF) |
| Primary Analysis Mode | Targeted (MRM) | Targeted & Untargeted | Targeted & Untargeted |
| Sensitivity (Typical LOQ) | 0.05 - 10 µg/L (ppb)[6] | 0.001 - 10 µg/L (ppb)[4][7] | 0.1 - 20 µg/L (ppb) |
| Selectivity | Very High (MRM transition) | High (Mass Resolution) | High (Mass Resolution) |
| Mass Resolution | Unit Resolution | 35,000 - 140,000 FWHM[4][5] | 30,000 - 50,000 FWHM[2] |
| Mass Accuracy | N/A | < 3 ppm | < 5 ppm |
| Linear Dynamic Range | 3-5 orders of magnitude | 4-6 orders of magnitude[5] | 3-5 orders of magnitude |
| Throughput | High | Medium to High | High |
| Retrospective Analysis | No | Yes | Yes |
LOQ values are matrix-dependent. HRAM sensitivity is often comparable or superior to QqQ instruments.[8]
Experimental Protocols
A robust and reliable method is crucial for the accurate quantification of this compound. The following is a representative protocol for the analysis of Prosulfuron in water samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation: Solid Phase Extraction (SPE)
This protocol is adapted for water samples, a common matrix for environmental monitoring of herbicides.
-
Sample Pre-treatment: Acidify 300 mL of the water sample to a pH of ~3 using formic acid.
-
Internal Standard: Spike the sample with this compound solution to a final concentration of 1 µg/L.
-
Cartridge Conditioning: Condition an Oasis HLB SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of acidified deionized water (pH 3).
-
Sample Loading: Load the pre-treated water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interferences.
-
Elution: Elute the analytes with 3 mL of a methanol:ethyl acetate (B1210297) (70:30 v/v) mixture.[9]
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase for LC-MS/MS analysis.
Chromatographic Conditions
-
System: UHPLC System
-
Column: Acquity UHPLC BEH C18 (100 x 2.1 mm, 1.7 µm)[9]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Methanol with 0.1% Formic Acid[9]
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-8.0 min: Linear gradient from 5% to 95% B
-
8.0-9.0 min: Hold at 95% B
-
9.0-9.1 min: Return to 5% B
-
9.1-10.0 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions
The following are example parameters for both a triple quadrupole and an Orbitrap instrument. This compound would be monitored using its corresponding mass transitions.
A. Triple Quadrupole (QqQ) in MRM Mode
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 450 °C[9]
-
MRM Transitions for Prosulfuron (Example):
B. Orbitrap (HRAM) in Full Scan Mode
-
Ionization: ESI, Positive Mode
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 320 °C
-
Resolution: 70,000 FWHM[5]
-
Scan Range: m/z 100-600
-
Data Acquisition: Full scan with data-dependent MS/MS (dd-MS2) for confirmation.
-
Data Processing: Extract the exact mass chromatogram for Prosulfuron ([M+H]+ = 420.0948) with a mass tolerance window of ≤5 ppm.[10]
Visualizations
Experimental and Analytical Workflow
The following diagram illustrates the logical workflow for sample analysis and instrument performance comparison.
References
- 1. tf.ni.ac.rs [tf.ni.ac.rs]
- 2. researchgate.net [researchgate.net]
- 3. azolifesciences.com [azolifesciences.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. lcms.cz [lcms.cz]
- 7. Comparison of new approach of GC-HRMS (Q-Orbitrap) to GC-MS/MS (triple-quadrupole) in analyzing the pesticide residues and contaminants in complex food matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemometric Optimization of SPE for the Determination of Multiclass Pesticides in Portable Water Samples by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prosulfuron | C15H16F3N5O4S | CID 91751 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Prosulfuron-d3: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of Prosulfuron-d3
This compound, a deuterated analog of the sulfonylurea herbicide Prosulfuron, requires careful handling and disposal due to its potential hazards. This guide provides procedural, step-by-step instructions to ensure the safe and compliant disposal of this compound waste in a laboratory setting. Adherence to these protocols is critical for protecting personnel and the environment.
Key Hazard Information
Prosulfuron is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1][2] Therefore, it is imperative to prevent its release into the environment.
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following personal protective equipment is worn:
-
Hand Protection: Impermeable and resistant gloves (e.g., Butyl rubber, Fluorocarbon rubber).[1]
-
Eye/Face Protection: Safety glasses with side shields or chemical goggles.[1]
-
Skin and Body Protection: A lab coat or long-sleeved shirt and long pants to avoid skin contact.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the immediate operational steps for the disposal of small quantities of this compound typically used in a research environment.
1. Waste Collection and Segregation:
-
Unused Product: Any unused or unwanted this compound should be treated as hazardous waste. Do not mix it with other solvents or chemical waste unless specifically permitted by your institution's hazardous waste management plan.
-
Contaminated Materials: All materials that have come into contact with this compound, including personal protective equipment (gloves, etc.), weighing papers, and contaminated glassware, must be collected for disposal as hazardous waste.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone). The rinsate must be collected and disposed of as hazardous chemical waste. After triple-rinsing, the container can be disposed of as non-hazardous waste, though it is best practice to puncture it to prevent reuse.[3][4]
2. Waste Storage:
-
Store all this compound waste in a designated, well-ventilated, and secure area, out of reach of children and domestic animals.
-
Use a suitable, clearly labeled, and closed container for waste accumulation. The label should include "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Harmful," "Toxic to Aquatic Life").
3. Disposal Procedure:
-
Licensed Waste Disposal Contractor: The ultimate disposal of this compound waste must be handled by a licensed hazardous-waste disposal contractor.[2] Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its rinsate be disposed of down the sanitary sewer system, as it is very toxic to aquatic life.[2]
-
Avoid Environmental Release: Prevent any spillage or leakage from entering drains or watercourses.[5]
Chemical and Physical Properties of Prosulfuron
The following table summarizes key quantitative data for Prosulfuron, which is chemically similar to this compound.
| Property | Value |
| Melting Point | 155 °C (with decomposition)[6][7] |
| Density | 1.45 g/cm³ (at 20-25 ºC)[6] |
| Water Solubility (at 25°C) | 87 mg/L at pH 5.0; 4 g/L at pH 6.8; 43 g/L at pH 7.7[6] |
| Solubility in Acetone | 160 g/L[6] |
| Solubility in Ethanol | 8.4 g/L[6] |
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound waste from a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. syngenta.co.za [syngenta.co.za]
- 3. files.hawaii.gov [files.hawaii.gov]
- 4. acq.osd.mil [acq.osd.mil]
- 5. Prosulfuron | C15H16F3N5O4S | CID 91751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. apvma.gov.au [apvma.gov.au]
- 7. Prosulfuron CAS#: 94125-34-5 [m.chemicalbook.com]
Essential Safety and Handling of Prosulfuron-d3 in a Research Setting
For researchers, scientists, and drug development professionals, the safe and effective handling of specialized chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Prosulfuron-d3, a deuterated analog of the sulfonylurea herbicide Prosulfuron. The following procedural guidance, operational plans, and disposal protocols are designed to ensure a safe laboratory environment and compliance with regulatory standards.
This compound, like its parent compound, is a potent inhibitor of the enzyme acetolactate synthase (ALS) in plants, a key enzyme in the biosynthesis of branched-chain amino acids.[1][2] Due to its biological activity, careful handling is required to prevent unintended exposure and environmental contamination.
Hazard Identification and Personal Protective Equipment
This compound is classified as harmful if swallowed or in contact with skin and is very toxic to aquatic life.[3] Adherence to strict safety protocols is therefore mandatory.
Personal Protective Equipment (PPE) Requirements:
A comprehensive approach to personal protection is critical when handling this compound. The following table summarizes the necessary PPE.
| Body Part | Required PPE | Standard/Specification |
| Eyes/Face | Chemical safety goggles or a face shield | ANSI Z87.1 rated |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene) | Follow manufacturer's glove guide for chemical resistance |
| Body | Laboratory coat or chemical-resistant suit | Appropriate for the scale of work |
| Respiratory | Use in a well-ventilated area or chemical fume hood. If dust is generated, a NIOSH-approved particulate respirator may be necessary. | Follow institutional EHS guidelines |
Always inspect PPE for integrity before use and do not use damaged equipment.[4] Prescription glasses are not a substitute for safety goggles.[4]
Quantitative Hazard and Physicochemical Data
The following tables summarize key quantitative data for Prosulfuron, the parent compound, which should be considered indicative for this compound in the absence of specific data for the deuterated form.
Toxicological Data (Prosulfuron):
| Endpoint | Value | Species | Source |
| Acute Oral LD50 | 986 mg/kg | Rat | [5] |
| Acute Dermal LD50 | >2000 mg/kg | Rat | [5] |
Physicochemical Properties (Prosulfuron):
| Property | Value | Conditions | Source |
| Molecular Weight | 419.4 g/mol | [5] | |
| Water Solubility | 51 mg/L | 25 °C | [5] |
| LogP (Octanol/Water Partition Coefficient) | 0.9 | 25 °C | [5] |
Experimental Protocols
Adherence to standardized procedures is crucial for both safety and experimental reproducibility. The following protocols provide step-by-step guidance for common laboratory tasks involving this compound.
Standard Operating Procedure for Handling this compound
This SOP outlines the essential steps for safely handling this compound powder.
-
Preparation:
-
Handling:
-
Conduct all manipulations of this compound powder, including weighing and transferring, within a certified chemical fume hood to minimize inhalation exposure.[7]
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material.
-
Keep containers of this compound tightly closed when not in use.[7]
-
-
Post-Handling:
-
Thoroughly clean all equipment and the work area after use.
-
Wash hands and any exposed skin with soap and water immediately after handling.
-
Properly dispose of all contaminated materials as outlined in the disposal plan.
-
Preparation of a this compound Standard Solution for HPLC Analysis
This protocol describes the preparation of a standard solution for analytical purposes.
-
Materials:
-
This compound (solid)
-
HPLC-grade solvent (e.g., acetonitrile, methanol)
-
Volumetric flasks (Class A)
-
Analytical balance
-
Pipettes (calibrated)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
-
Procedure:
-
Accurately weigh the desired amount of this compound using an analytical balance inside a chemical fume hood.
-
Quantitatively transfer the weighed solid to a volumetric flask of appropriate size.
-
Add a small amount of the chosen HPLC-grade solvent to dissolve the solid.
-
Once dissolved, dilute the solution to the mark with the solvent.
-
Cap the flask and invert several times to ensure homogeneity.
-
Filter the solution through a syringe filter into an HPLC vial.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of complex processes can enhance understanding and adherence to protocols.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste:
-
Liquid Waste:
-
Unused or waste solutions of this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Aqueous and organic waste should generally be kept separate.
-
-
Empty Containers:
-
Empty this compound containers must be triple-rinsed with a suitable solvent.[8]
-
The rinsate must be collected and disposed of as hazardous liquid waste.[8]
-
After rinsing, deface or remove the original label and dispose of the container according to institutional guidelines for non-hazardous waste.[8]
-
Special Considerations for Deuterated Waste
While specific regulations for deuterated waste are not always distinct from their non-deuterated counterparts, it is prudent to handle them with the same level of care as hazardous chemical waste.
-
Labeling: Clearly label waste containers with "this compound" to indicate the presence of the deuterated compound.
-
Disposal Vendor: Inform your institution's EHS office or waste disposal vendor that the waste contains a deuterated compound.
Storage and Disposal
-
Store all hazardous waste in a designated satellite accumulation area (SAA) within the laboratory.[3]
-
Keep waste containers securely closed except when adding waste.
-
Ensure all waste containers are properly labeled with "Hazardous Waste," the full chemical name, and the date of accumulation.[3]
-
When the container is full, arrange for pickup and disposal by your institution's EHS office or a licensed hazardous waste contractor.[3]
By adhering to these safety and handling protocols, researchers can mitigate the risks associated with this compound and ensure a safe and compliant laboratory environment. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for additional requirements.
References
- 1. researchgate.net [researchgate.net]
- 2. Acetolactate synthase is the site of action of two sulfonylurea herbicides in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. lsu.edu [lsu.edu]
- 5. Prosulfuron | C15H16F3N5O4S | CID 91751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Standard Operating Procedures for the Laboratory | Institutional Planning and Operations [ipo.rutgers.edu]
- 7. afd.calpoly.edu [afd.calpoly.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
